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  • Product: 5-Amino-1,3-thiazolidine-2,4-dione
  • CAS: 856658-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 5-Substituted-1,3-thiazolidine-2,4-dione Core: Synthesis, Properties, and Therapeutic Potential

Introduction: The Versatile Thiazolidine-2,4-dione Scaffold Core Synthesis of 1,3-Thiazolidine-2,4-dione The foundational step in the exploration of 5-substituted derivatives is the efficient synthesis of the parent 1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Thiazolidine-2,4-dione Scaffold

Core Synthesis of 1,3-Thiazolidine-2,4-dione

The foundational step in the exploration of 5-substituted derivatives is the efficient synthesis of the parent 1,3-thiazolidine-2,4-dione ring system. A well-established and commonly employed method involves the condensation of thiourea and chloroacetic acid.[4][5][6]

Reaction Workflow: Synthesis of the Thiazolidine-2,4-dione Core

TZD_Core_Synthesis thiourea Thiourea intermediate Isothiourea Intermediate (transient) thiourea->intermediate Condensation (e.g., in water) chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate tzd_core 1,3-Thiazolidine-2,4-dione intermediate->tzd_core Intramolecular Cyclization & Hydrolysis

Caption: General workflow for the synthesis of the 1,3-thiazolidine-2,4-dione core.

Detailed Experimental Protocol: Synthesis of 1,3-Thiazolidine-2,4-dione

The following protocol is a representative method for the synthesis of the TZD core:

  • Reagent Preparation: In a suitable reaction vessel, dissolve thiourea and chloroacetic acid in an aqueous medium. Some protocols may utilize an acidic catalyst, such as concentrated hydrochloric acid, to facilitate the reaction.[5]

  • Reaction Execution: The mixture is typically heated under reflux for several hours to ensure the completion of the reaction.[4][5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon cooling, the 1,3-thiazolidine-2,4-dione product often precipitates out of the solution. The solid can then be collected by filtration, washed with water to remove any remaining reactants and catalyst, and dried. For higher purity, recrystallization from a suitable solvent, such as ethanol or water, is recommended.[1][5]

Physicochemical and Spectroscopic Properties of the TZD Core

A thorough understanding of the physicochemical and spectroscopic properties of the 1,3-thiazolidine-2,4-dione core is essential for the successful design and characterization of its derivatives.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₃H₃NO₂S[1]
Molecular Weight117.13 g/mol [1]
Melting PointApproximately 118-126 °C[1][7]
AppearanceWhite to off-white crystalline solid[5]
Spectroscopic Characterization

The structural integrity of the synthesized TZD core is confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1,3-thiazolidine-2,4-dione is characterized by the presence of strong absorption bands corresponding to the two carbonyl (C=O) groups, typically observed in the range of 1680-1740 cm⁻¹. A broad peak corresponding to the N-H stretch is also a key feature.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is relatively simple, showing a characteristic singlet for the methylene (-CH₂-) protons at the 5-position, typically around δ 4.1-4.4 ppm. The N-H proton gives rise to a broad singlet at a downfield chemical shift.[8]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons in the downfield region (around δ 170-175 ppm) and a signal for the methylene carbon at the 5-position.[8]

  • Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound, with the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to its molecular formula.[7]

Derivatization at the 5-Position: The Knoevenagel Condensation

The methylene group at the 5-position of the 1,3-thiazolidine-2,4-dione ring is particularly reactive and serves as a key site for chemical modification. The most common method for introducing substituents at this position is the Knoevenagel condensation with various aldehydes.[1][2][6] This reaction allows for the synthesis of a vast library of 5-arylidene and 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives.

Reaction Workflow: Knoevenagel Condensation

Knoevenagel_Condensation tzd_core 1,3-Thiazolidine-2,4-dione intermediate Condensation Adduct (transient) tzd_core->intermediate Base Catalyst (e.g., Piperidine) aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate derivative 5-Arylidene-1,3-thiazolidine- 2,4-dione intermediate->derivative Dehydration

Caption: General workflow for the Knoevenagel condensation to form 5-substituted TZD derivatives.

Detailed Experimental Protocol: Synthesis of 5-Arylidene-1,3-thiazolidine-2,4-dione

The following is a generalized protocol for the Knoevenagel condensation:

  • Reaction Setup: A mixture of 1,3-thiazolidine-2,4-dione, an appropriate aromatic aldehyde, and a catalytic amount of a base (piperidine is commonly used) is prepared in a suitable solvent, such as ethanol or toluene.[1][2][6]

  • Reaction Execution: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC.

  • Product Isolation and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield the pure 5-arylidene-1,3-thiazolidine-2,4-dione derivative.[1]

Biological Significance and Therapeutic Applications

The derivatization of the 1,3-thiazolidine-2,4-dione core at the 5-position has led to the discovery of compounds with a broad spectrum of biological activities.

  • Anticancer Activity: Numerous 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives have been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[2][3]

  • Antimicrobial Activity: The TZD scaffold is associated with significant antibacterial and antifungal properties. Derivatives with specific substitutions on the aromatic ring at the 5-position have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][4]

  • Antidiabetic Activity: The most well-known application of TZD derivatives is in the treatment of type 2 diabetes. While the primary mechanism of action for commercial antidiabetic "glitazones" involves substitution at the 3-position, the modification at the 5-position has also been explored for its potential to modulate glucose metabolism.[3]

  • Antioxidant Properties: Certain phenolic derivatives of 5-benzylidene-1,3-thiazolidine-2,4-dione have been reported to possess significant antioxidant and radical scavenging activities.[9]

Conclusion

The 1,3-thiazolidine-2,4-dione scaffold represents a versatile and valuable platform in the field of medicinal chemistry. While the parent 5-amino derivative remains elusive in readily available literature, the extensive research on other 5-substituted analogues underscores the critical role of this position in defining the biological activity of the molecule. The straightforward synthesis of the TZD core and the facile derivatization at the 5-position through the Knoevenagel condensation provide a robust framework for the continued exploration and development of novel therapeutic agents with a wide range of applications. Further investigation into the synthesis and reactivity of the 5-amino-1,3-thiazolidine-2,4-dione could potentially unlock new avenues for drug discovery.

References

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (Source: Hindawi) [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. (Source: Der Pharma Chemica) [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (Source: Springer) [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (Source: Indian Journal of Research in Pharmacy and Biotechnology) [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (Source: MDPI) [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (Source: MedCrave) [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. (Source: Science Alert) [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (Source: National Center for Biotechnology Information) [Link]

  • MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (Source: Rasayan Journal of Chemistry) [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (Source: ResearchGate) [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (Source: National Center for Biotechnology Information) [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (Source: MedCrave online) [Link]

  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (Source: Biointerface Research in Applied Chemistry) [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (Source: MDPI) [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (Source: Semantic Scholar) [Link]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. (Source: ResearchGate) [Link]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO 3 H core–shell nanostructures. (Source: RSC Publishing) [Link]

Sources

Exploratory

The 5-Amino-1,3-thiazolidine-2,4-dione Scaffold: A Multi-Target Pharmacophore in Metabolic and Antimicrobial Drug Design

Executive Summary The 1,3-thiazolidine-2,4-dione (TZD) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its role in managing type 2 diabetes mellitus via Peroxisome Prolif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazolidine-2,4-dione (TZD) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its role in managing type 2 diabetes mellitus via Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism[1]. However, the specific substitution at the C5 position fundamentally alters the electronic distribution and steric bulk of the molecule, shifting its binding affinity across a spectrum of biological targets[2].

The 5-amino-1,3-thiazolidine-2,4-dione (5-amino-TZD) derivative represents a critical structural evolution. The introduction of a primary amine at the C5 position provides a highly reactive nucleophilic center, enabling rapid functionalization (e.g., via amide coupling, Schiff base formation, or reductive amination) to generate diverse combinatorial libraries[3]. This technical guide dissects the multi-target mechanisms of action of 5-amino-TZD derivatives, exploring their primary metabolic pathways, emerging antimicrobial applications, and the rigorous experimental protocols required to validate their efficacy.

Molecular Determinants and Structural Biology

The pharmacological versatility of 5-amino-TZDs stems from their unique tripartite structure:

  • The Acidic Headgroup (TZD Ring): The nitrogen at position 3 (N3) is flanked by two carbonyl groups (C2 and C4), rendering the N-H proton weakly acidic (pKa ~ 6.8)[4]. At physiological pH, the TZD ring exists in a dynamic equilibrium between its neutral and anionic forms, allowing it to act as a potent hydrogen-bond acceptor and donor[4].

  • The C5 Chiral Center: The C5 position is sp3 hybridized, introducing chirality. The stereochemistry at this node is critical; the S-enantiomer typically exhibits superior binding affinity to the PPARγ ligand-binding domain (LBD) compared to the R-enantiomer[5].

  • The 5-Amino Linker: The amine group allows for the attachment of lipophilic tails (e.g., substituted benzyl or phenoxyalkyl groups). This lipophilic tail is essential for anchoring the molecule into the hydrophobic pockets of target proteins[5].

Primary Mechanism of Action: PPARγ Modulation

The canonical mechanism of action for TZD derivatives is the activation of PPARγ, a nuclear receptor that regulates lipid metabolism and glucose homeostasis[1].

The Transactivation Pathway

Upon entering the cell, the 5-amino-TZD derivative translocates to the nucleus and binds to the LBD of PPARγ. This binding induces a conformational change that stabilizes the activation function 2 (AF-2) helix (Helix 12)[6]. This structural shift triggers the dissociation of corepressors (e.g., NCoR) and the recruitment of coactivators (e.g., SRC-1). The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR)[1]. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of insulin-sensitizing proteins like GLUT4 and adiponectin[1].

PPAR_Pathway LIG 5-Amino-TZD Derivative PPAR PPARγ Receptor (LBD) LIG->PPAR H-Bonding & Hydrophobic Anchoring HETERO PPARγ-RXR Heterodimer PPAR->HETERO Helix 12 Stabilization RXR RXR (Retinoid X Receptor) RXR->HETERO Dimerization PPRE PPRE (DNA Response Element) HETERO->PPRE Promoter Binding GENES Target Gene Transcription (GLUT4, Adiponectin) PPRE->GENES Transactivation

Figure 1: Mechanism of PPARγ transactivation by 5-amino-TZD derivatives.

Emerging Mechanisms: Antimicrobial and Anticancer Pathways

Recent medicinal chemistry efforts have repurposed the TZD scaffold for non-metabolic indications[7]. The 5-amino substitution is particularly effective in generating compounds that inhibit bacterial cell wall synthesis and modulate oncogenic phosphatases.

A. Antimicrobial Action via Mur Ligase Inhibition

Bacterial peptidoglycan synthesis relies on cytoplasmic Mur ligases (MurC, MurD, MurE, MurF)[2]. 5-amino-TZD derivatives with bulky, electron-withdrawing substituents on the amino linker have been identified as competitive inhibitors of these enzymes[2]. The acidic TZD headgroup mimics the transition state of the native substrates (e.g., UDP-N-acetylmuramic acid), competitively binding to the active site and preventing the stepwise addition of amino acids required for peptide stem formation, ultimately leading to bacterial lysis[2].

B. Anticancer Potential via PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway and is frequently overexpressed in various cancers[7]. 5-amino-TZD derivatives act as potent PTP1B inhibitors[7]. The TZD ring acts as a non-hydrolyzable phosphotyrosine mimetic, inserting into the catalytic pocket of PTP1B and forming a critical hydrogen bond with the catalytic Cys215 residue, thereby prolonging insulin receptor activation and inducing apoptosis in specific cancer cell lines[7].

Quantitative Data Summary

The table below summarizes the comparative pharmacological profile of standard TZDs versus optimized 5-amino-TZD derivatives across multiple targets, demonstrating the multi-target efficacy of the 5-amino scaffold[7],[8].

Compound ClassTargetAssay TypeEfficacy Metric (IC₅₀ / EC₅₀)Primary Indication
Rosiglitazone (Standard)PPARγTransactivationEC₅₀: 40 - 60 nMType 2 Diabetes
Pioglitazone (Standard)PTP1BEnzyme InhibitionIC₅₀: 220 ± 35 µMType 2 Diabetes
5-Amino-TZD (Alkyl-aryl) PPARγTransactivationEC₅₀: 15 - 30 nMMetabolic Syndrome
5-Amino-TZD (Halogenated) MurD LigaseATP HydrolysisIC₅₀: 4.5 - 12 µMGram-positive Infection
5-Amino-TZD (Thiourea) PTP1BEnzyme InhibitionIC₅₀: 8.0 ± 1.0 µMOncology / Diabetes

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step includes a causal explanation to ensure the researcher understands why the parameter is set, rather than just how to execute it.

Protocol 1: In Vitro PPARγ Transactivation Assay (Luciferase Reporter)

Objective: To quantify the agonist activity of synthesized 5-amino-TZD derivatives on the PPARγ receptor.

Causality & Logic: We utilize HEK-293T cells because they possess negligible endogenous PPARγ levels, preventing background noise[6]. A dual-luciferase reporter system is employed: Firefly luciferase measures target activation, while Renilla luciferase (driven by a constitutive CMV promoter) acts as an internal control to normalize for well-to-well variations in cell viability and transfection efficiency.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293T cells at a density of 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% charcoal-stripped FBS. Reasoning: Charcoal stripping removes endogenous lipid ligands (e.g., fatty acids) that could prematurely activate PPARγ.

  • Transient Transfection: After 24 hours, co-transfect cells with a PPARγ expression plasmid (pSG5-PPARγ), a PPRE-driven Firefly luciferase reporter plasmid (pPPRE-Luc), and a Renilla luciferase control plasmid (pRL-CMV) using Lipofectamine 3000.

  • Ligand Treatment: 24 hours post-transfection, treat the cells with serial dilutions (1 nM to 10 µM) of the 5-amino-TZD derivatives. Include Rosiglitazone (1 µM) as a positive control to establish the maximum theoretical response ( Emax​ ) and DMSO (0.1% v/v) as a vehicle control.

  • Lysis and Readout: Incubate for 24 hours. Lyse the cells using Passive Lysis Buffer. Sequentially add Luciferase Assay Reagent II (for Firefly) and Stop & Glo Reagent (for Renilla).

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. Plot RLU against log[Concentration] using non-linear regression to determine the EC50​ .

Protocol 2: PTP1B Enzyme Inhibition Assay Workflow

Objective: To evaluate the anticancer and insulin-sensitizing potential of 5-amino-TZDs via PTP1B inhibition[7].

PTP1B_Workflow S1 Recombinant PTP1B Preparation S2 Inhibitor Pre-incubation (5-Amino-TZD + Buffer) S1->S2 Establish Baseline Enzyme Activity S3 Substrate Addition (pNPP) S2->S3 Allow Equilibrium Binding (15 min) S4 Spectrophotometric Readout (Absorbance at 405 nm) S3->S4 Enzymatic Cleavage to pNP S5 Data Analysis (IC50 & Lineweaver-Burk) S4->S5 Calculate Inhibition %

Figure 2: Experimental workflow for determining PTP1B inhibition by 5-amino-TZD derivatives.

Causality & Logic: The assay utilizes p-nitrophenyl phosphate (pNPP) as a synthetic substrate. When PTP1B cleaves the phosphate group, it generates p-nitrophenol (pNP), which turns intensely yellow under alkaline conditions. The intensity of the yellow color (measured at 405 nm) is directly proportional to enzyme activity. Pre-incubating the enzyme with the 5-amino-TZD derivative allows for thermodynamic equilibrium of the inhibitor-enzyme complex before the substrate introduces competitive pressure.

Conclusion and Future Perspectives

The 5-amino-1,3-thiazolidine-2,4-dione scaffold transcends its historical classification as a simple antidiabetic agent. By leveraging the synthetic tractability of the C5-amine, medicinal chemists can design highly selective molecules that navigate the complex polypharmacology of metabolic syndrome, bacterial resistance, and oncology. Future drug development should focus on hybrid molecules—such as dual PPARα/γ agonists or targeted Mur ligase inhibitors—utilizing the 5-amino-TZD core to optimize both pharmacokinetic stability and pharmacodynamic efficacy.

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Foundational

An In-Depth Technical Guide to In Silico Analysis of 5-Amino-1,3-thiazolidine-2,4-dione Interactions

Abstract The 5-Amino-1,3-thiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-Amino-1,3-thiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects.[1][2][3] This in-depth technical guide provides a comprehensive framework for the in silico investigation of 5-Amino-1,3-thiazolidine-2,4-dione and its derivatives. We will delve into the core computational methodologies that are pivotal in modern drug discovery, offering researchers, scientists, and drug development professionals a robust, step-by-step protocol for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The causality behind each experimental choice is elucidated, ensuring a self-validating and scientifically rigorous workflow. This guide will utilize a representative protein target to illustrate the practical application of these techniques, empowering researchers to explore the therapeutic potential of this versatile scaffold.

Introduction: The Therapeutic Potential of the 5-Amino-1,3-thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) nucleus is a cornerstone of many pharmacologically active agents.[4][5] Its derivatives have been extensively explored for a multitude of therapeutic applications, targeting a diverse range of proteins implicated in various pathological conditions.[6][7][8] The addition of an amino group at the 5-position can significantly influence the molecule's electronic properties and its potential interactions with biological targets.

In silico drug design has emerged as an indispensable tool in the drug discovery pipeline, offering a cost-effective and time-efficient means to screen vast chemical libraries, predict binding affinities, and assess the pharmacokinetic profiles of potential drug candidates.[9] This guide will provide a detailed exposition of the key computational techniques used to investigate the interactions of 5-Amino-1,3-thiazolidine-2,4-dione with a selected protein target.

Foundational Concepts: Target Selection and Ligand Preparation

The journey of in silico drug discovery begins with two critical steps: identifying a relevant biological target and preparing the small molecule (ligand) for computational analysis.

Rationale for Target Selection

Given the broad spectrum of activities reported for thiazolidinedione derivatives, several protein families present as viable targets. These include, but are not limited to:

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): A well-established target for TZD-based antidiabetic agents.[3][10]

  • Aldose Reductase: An enzyme implicated in diabetic complications, for which TZD derivatives have been investigated as inhibitors.[11]

  • α-Amylase: An enzyme involved in carbohydrate metabolism, representing a target for managing postprandial hyperglycemia.[12][13]

  • Bacterial Enzymes: Various enzymes essential for bacterial survival are potential targets for the development of novel antimicrobial agents.[3][4]

For the purpose of this guide, we will proceed with α-amylase as our representative target, based on existing in silico studies of TZD derivatives against this enzyme.[12][13]

Ligand Preparation: From 2D Structure to 3D Conformation

The 3D structure of 5-Amino-1,3-thiazolidine-2,4-dione is the starting point for all subsequent in silico analyses.

Step-by-Step Ligand Preparation Workflow:

  • 2D Structure Sketching: Draw the 2D structure of 5-Amino-1,3-thiazolidine-2,4-dione using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software has built-in functionalities for this conversion.

  • Energy Minimization: The initial 3D structure is often not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: Save the energy-minimized 3D structure in a suitable format for docking, such as the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of 5-Amino-1,3-thiazolidine-2,4-dione to the active site of human pancreatic α-amylase.

Materials:

  • Protein Structure: The crystal structure of human pancreatic α-amylase (PDB ID: 1HNY) can be downloaded from the RCSB Protein Data Bank.

  • Ligand Structure: The prepared 3D structure of 5-Amino-1,3-thiazolidine-2,4-dione in PDBQT format.

  • Software:

    • AutoDock Tools (ADT): For preparing the protein and ligand files and defining the search space.

    • AutoDock Vina: The docking engine.

    • PyMOL or Chimera: For visualization of results.

Workflow:

Caption: Molecular Docking Workflow with AutoDock Vina.

Detailed Steps:

  • Receptor Preparation:

    • Open the 1HNY.pdb file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor as receptor.pdbqt.

  • Grid Box Definition:

    • Identify the active site of α-amylase. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.

    • In ADT, use the "Grid Box" option to define a search space that encompasses the active site. Note the center coordinates and dimensions of the grid box.

  • Configuration File:

    • Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with your values:

  • Running AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command:

  • Results Analysis:

    • The docking_results.pdbqt file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • The docking_log.txt file will provide a summary of the docking run, including the binding affinities for all generated poses.

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Interpreting Docking Results
ParameterDescriptionSignificance
Binding Affinity The estimated free energy of binding (in kcal/mol).A more negative value indicates a stronger predicted binding affinity.
Binding Pose The predicted 3D orientation of the ligand in the active site.Reveals key interactions with amino acid residues.
Root Mean Square Deviation (RMSD) The deviation between the predicted pose and a reference (e.g., crystallographic) pose.A lower RMSD (typically < 2.0 Å) indicates a more accurate prediction.

Molecular Dynamics Simulations: Exploring Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.

Experimental Protocol: MD Simulation with GROMACS

Objective: To assess the stability of the 5-Amino-1,3-thiazolidine-2,4-dione-α-amylase complex and analyze the dynamics of their interaction.

Materials:

  • Initial Complex Structure: The best-ranked docked pose from the molecular docking study.

  • Software:

    • GROMACS: A versatile and widely used package for performing molecular dynamics simulations.

    • VMD or PyMOL: For visualization and analysis of trajectories.

Workflow:

Caption: Molecular Dynamics Simulation Workflow with GROMACS.

Detailed Steps:

  • System Preparation:

    • Separate the protein and ligand from the docked complex into individual PDB files.

    • Use the gmx pdb2gmx command to generate the protein topology using a suitable force field (e.g., AMBER99SB-ILDN).

    • Generate the ligand topology and parameters. This can be done using tools like ACPYPE or the CHARMM-GUI server.

    • Combine the protein and ligand topologies and coordinate files.

    • Create a simulation box and solvate the system with water molecules using gmx editconf and gmx solvate.

    • Add ions to neutralize the system using gmx genion.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) using gmx mdrun.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein over time.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding affinity from the simulation trajectory.

Interpreting MD Simulation Results
AnalysisMetricInterpretation
Stability RMSD of protein backbone and ligandA stable plateau in the RMSD plot indicates that the complex has reached equilibrium.
Flexibility RMSF of protein residuesHigh RMSF values indicate flexible regions, while low values indicate stable regions.
Interactions Number of hydrogen bondsA consistent number of hydrogen bonds over time suggests a stable interaction.
Binding Energy MM/PBSA or MM/GBSAProvides a more accurate estimation of binding affinity than docking scores.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. Several online tools and software packages can predict these properties based on the chemical structure.

In Silico ADMET Prediction Tools

A variety of web-based tools are available for ADMET prediction, each with its own set of models and predictive capabilities.

Web ServerKey FeaturesURL
SwissADME Comprehensive prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[Link]
pkCSM Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[Link]
admetSAR A tool for predicting ADMET properties of chemicals and new drugs.[Link]
Key ADMET Parameters and Their Significance
ParameterCategoryDesirable Range/ValueSignificance
Molecular Weight Physicochemical< 500 g/mol Affects absorption and distribution.
LogP Lipophilicity1-3Influences solubility and permeability.
Hydrogen Bond Donors Physicochemical< 5Affects membrane permeability.
Hydrogen Bond Acceptors Physicochemical< 10Affects membrane permeability.
Human Intestinal Absorption AbsorptionHighIndicates good oral bioavailability.
BBB Permeability DistributionLow (for peripherally acting drugs)Predicts whether the compound can cross the blood-brain barrier.
CYP450 Inhibition MetabolismNon-inhibitorAvoids drug-drug interactions.
AMES Toxicity ToxicityNon-mutagenicIndicates potential for carcinogenicity.
hERG Inhibition ToxicityNon-inhibitorReduces the risk of cardiotoxicity.

It is imperative to note that these in silico predictions are not a substitute for experimental validation but serve as a valuable guide for prioritizing compounds for further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 5-Amino-1,3-thiazolidine-2,4-dione with a representative protein target. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this important chemical scaffold. The methodologies described herein provide a robust framework for identifying promising lead compounds, optimizing their interactions with their biological targets, and assessing their drug-like properties.

Future studies should focus on applying these computational approaches to a wider range of protein targets to fully elucidate the polypharmacology of 5-Amino-1,3-thiazolidine-2,4-dione and its derivatives. Furthermore, the integration of more advanced computational techniques, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM), can provide even more accurate predictions of binding affinities and reaction mechanisms. Ultimately, the synergy between in silico predictions and experimental validation will be the key to unlocking the full therapeutic potential of this versatile and promising class of molecules.

References

  • Sava, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6484. [Link]

  • da Silva, T. A., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. BioMed Research International, 2014, 316082. [Link]

  • Kumar, H., et al. (2021). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 15(1), 6. [Link]

  • Kaur, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6707. [Link]

  • Singh, P., et al. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Journal of Applied Pharmaceutical Science, 6(8), 213-221. [Link]

  • Souza, P. C., et al. (2023). IN SILICO PHARMACOKINETIC PREDICTION OF NOVEL THIAZOLIDINE-2,4-DIONE THIAZOLE DERIVATIVES. Blucher Chemistry Proceedings, 4(2). [Link]

  • Dagar, V., et al. (2023). In silico studies for the identification of potential thiazolidine-2,4-diones as α-amylase inhibitors. Pharmaspire, 15(1), 1-7. [Link]

  • Kaur, H., & Singh, J. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Poojary, B., et al. (2012). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica, 4(3), 867-871. [Link]

  • Sahiba, N., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4945. [Link]

  • Erol, K., et al. (2007). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Turkish Journal of Pharmaceutical Sciences, 4(3), 137-144. [Link]

  • Chadha, N., et al. (2015). Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions. Bioorganic & medicinal chemistry, 23(13), 3213–3235. [Link]

  • Swathi, N., et al. (2021). Design And in Silico Screening of Thiazolidine-2,4-Dione Analogs as Potential Aldose Reductase Inhibitors. International Journal of Pharmaceutical Sciences and Research, 12(12), 6434-6445. [Link]

  • Chadha, N., et al. (2015). Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions. Semantic Scholar. [Link]

  • El-Sayed, M. S., et al. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 26(23), 7254. [Link]

  • Kumar, H., et al. (2021). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. [Link]

  • Srinivasa, M. G., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure & Dynamics, 1-20. [Link]

  • Kaur, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Chadha, N., et al. (2015). Thiazolidine-2,4-dione Derivatives: Programmed Chemical Weapons for Key Protein Targets of Various Pathological Conditions. ResearchGate. [Link]

  • Ge, X., et al. (2008). Chemical proteomics-based drug design: target and antitarget fishing with a catechol-rhodanine privileged scaffold for NAD(P)(H) binding proteins. Journal of medicinal chemistry, 51(15), 4571–4580. [Link]

  • El-Hawash, M. A. A., et al. (2023). Carob Seeds as a Source of Bioactive Flavonoid Derivatives: Isolation, Network Pharmacology‐Guided Anti‐Cancer Activity, and HPLC Standardization. ResearchGate. [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. [Link]

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Exploratory

A Technical Guide to 5-Amino-1,3-thiazolidine-2,4-dione and its Analogs: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide provides an in-depth exploration of a specific, yet highly versatile, subset of this family: 5-Amino-1,3-thiazolidine-2,4-dione and its analogs. We will delve into the synthetic strategies, mechanisms of action, and the expanding therapeutic potential of these compounds, offering field-proven insights for professionals in drug discovery and development.

The Thiazolidinedione Core: A Foundation for Diverse Bioactivity

The TZD ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[3] This core structure is a versatile pharmacophore, and substitutions at various positions, particularly at the C5 and N3 locations, give rise to a wide spectrum of pharmacological activities.[1][4] Since their initial investigation, TZD derivatives have been explored for antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1][5]

The introduction of an amino group at the C5 position creates a unique chemical entity, 5-Amino-1,3-thiazolidine-2,4-dione, which serves as a critical building block for a new class of analogs with distinct biological profiles.

Synthetic Pathways: Building the Analogs

The synthesis of the foundational thiazolidine-2,4-dione ring is typically achieved through the reaction of thiourea and chloroacetic acid.[4][6][7] From this core, a multitude of analogs can be generated, most commonly through modifications at the C5 position.

Knoevenagel Condensation for 5-Arylidene Derivatives

A primary and efficient method for introducing diversity at the C5 position is the Knoevenagel condensation. This reaction involves the thiazolidine-2,4-dione core and various substituted aromatic aldehydes.

Experimental Protocol: Synthesis of 5-Arylidene-thiazolidine-2,4-dione Derivatives

  • Reactant Mixture: Combine thiazolidine-2,4-dione (1 equivalent), a selected substituted aromatic aldehyde (1 equivalent), and a catalytic amount of piperidine or anhydrous sodium acetate in a suitable solvent such as ethanol or acetic acid.[6][7]

  • Reaction Condition: Reflux the mixture for a duration of 10-12 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) on silica gel G plates.[7][8]

  • Isolation and Purification: Upon completion, cool the reaction mixture. The resulting precipitate, the 5-arylidene derivative, is collected by filtration.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, commonly ethanol, to yield the desired compound.[8]

  • Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]

This synthetic flexibility allows for the creation of large libraries of compounds with varied electronic and steric properties at the C5 position, which is crucial for exploring structure-activity relationships (SAR).[9]

Therapeutic Potential and Mechanisms of Action

Thiazolidinedione derivatives have demonstrated significant therapeutic potential across several disease areas, most notably in cancer and infectious diseases. Their mechanisms of action are often multifaceted, involving both well-established and novel cellular pathways.

Anticancer Activity: A Multi-pronged Attack

Analogs of the TZD core have emerged as promising anticancer agents, acting through various mechanisms to suppress tumor growth and survival.[10][11]

Key Anticancer Mechanisms:

  • PPAR-γ Activation: Many TZD derivatives, including well-known drugs like rosiglitazone and pioglitazone, are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[10][12] Activation of this nuclear receptor can suppress cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[11]

  • Modulation of Signaling Pathways: Recent studies have shown that the anticancer effects of TZDs extend beyond PPAR-γ. They can modulate critical non-PPAR-γ pathways such as PI3K/Akt, NF-κB, and MAPK, which are frequently dysregulated in cancer and contribute to drug resistance.[10][11]

  • Inhibition of Translation Initiation: Certain 5-benzylidene-thiazolidine-2,4-dione derivatives have been identified as inhibitors of translation initiation, a critical step in protein synthesis that is often hijacked by cancer cells to fuel their rapid growth.[13] These compounds can induce the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), leading to a shutdown of protein synthesis and cell growth inhibition.[13]

  • Enzyme Inhibition: TZD analogs can also target specific enzymes involved in cancer pathogenesis, including glyoxalase, topoisomerases (TopI/II), and various kinases like Raf kinase, EGFR, and HER-2.[9][12]

The diagram below illustrates the central role of TZD analogs in modulating key cancer-related signaling pathways.

G cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes TZD Thiazolidinedione Analogs PPARg PPAR-γ TZD->PPARg Activates PI3K_Akt PI3K/Akt Pathway TZD->PI3K_Akt Modulates NFkB NF-κB Pathway TZD->NFkB Modulates MAPK MAPK Pathway TZD->MAPK Modulates Translation Translation Initiation (eIF2α) TZD->Translation Inhibits Cell_Proliferation Cell Proliferation PPARg->Cell_Proliferation Inhibits Apoptosis Apoptosis PPARg->Apoptosis Induces Angiogenesis Angiogenesis PPARg->Angiogenesis Inhibits PI3K_Akt->Cell_Proliferation Drug_Resistance Drug Resistance NFkB->Drug_Resistance MAPK->Cell_Proliferation

Caption: TZD analogs exert anticancer effects via multiple pathways.

Antimicrobial and Antifungal Activity

The TZD scaffold is also a promising foundation for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[6]

  • Broad-Spectrum Potential: Derivatives have shown activity against a range of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains like Candida albicans.[14][15]

  • Structure-Activity Insights: Studies have shown that substitutions on the 5-arylidene ring are critical for antimicrobial potency. For instance, compounds with hydroxyl, methoxy, nitro, and chloro groups on the aryl ring have demonstrated good antibacterial activity.[8] Furthermore, substitutions at the N3 position of the thiazolidinedione ring can also confer antimicrobial properties.[14]

The following table summarizes the antimicrobial activity of selected 5-arylidene-thiazolidine-2,4-dione derivatives.

Compound ClassTarget OrganismActivity LevelReference
5-Arylidene derivativesGram-positive bacteriaGood (MIC: 2-16 µg/mL)[6]
Carboxamide derivativesGram-negative bacteria (Ps. aeruginosa)Moderate[14]
Amino acid ester derivativesGram-negative bacteria (E. coli)Moderate[14]
2-(5-(3-methoxybenzylidene)...)Staphylococcus aureusActive[15]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the TZD scaffold is key to optimizing therapeutic efficacy and minimizing toxicity.[9] The extensive research into this class of compounds has yielded valuable SAR insights that guide the design of novel, more potent analogs.

Key SAR Observations:

  • C5-Position: The nature of the substituent at the C5 position, often an arylidene group, is a major determinant of biological activity. The electronic properties and substitution pattern on the aromatic ring significantly influence potency against targets like cancer cells and microbes.[8][16]

  • N3-Position: Modifications at the N3 nitrogen atom can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce new interactions with biological targets.[4][7]

  • C2 and C4 Positions: While less commonly modified, alterations at the carbonyl groups, for instance, by replacing oxygen with sulfur to create a thiazolidine-2,4-thione, can lead to distinct biological profiles, such as potent translation initiation inhibitors.[13]

The workflow for discovering and optimizing TZD-based therapeutic leads is outlined below.

G A Core Synthesis (Thiazolidine-2,4-dione) B Library Generation (e.g., Knoevenagel Condensation) A->B C High-Throughput Screening (e.g., Cell-based Assays) B->C D Hit Identification C->D E SAR-Guided Lead Optimization D->E Initial Hits F In Vitro Mechanistic Studies (e.g., Enzyme Assays, Pathway Analysis) E->F F->E Feedback Loop G In Vivo Efficacy & Toxicity (Animal Models) F->G H Preclinical Candidate G->H

Caption: A typical drug discovery workflow for TZD analogs.

Conclusion and Future Directions

The 5-Amino-1,3-thiazolidine-2,4-dione core and its analogs represent a highly adaptable and pharmacologically significant class of compounds. Their synthetic tractability, coupled with a diverse range of biological activities, ensures their continued relevance in drug discovery.[3] Future research will likely focus on developing analogs with improved target selectivity to enhance therapeutic indices and overcome drug resistance.[9] The polypharmacological nature of some TZD derivatives, where a single molecule interacts with multiple targets, presents both a challenge and an opportunity for developing novel treatments for complex diseases like cancer.[10] As our understanding of cellular pathways deepens, the rational design of TZD-based molecules will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed.
  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. ResearchGate.
  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate.
  • Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed.
  • Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.
  • Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis. Molecular Cancer Research.
  • Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clin. IJPPR.
  • Thiazolidinediones as leads: A review. ScienceScholar.
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI.
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi.
  • (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate.
  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC.
  • Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate.
  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. ResearchGate.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PubMed.
  • Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. PubMed.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of 5-Substituted-1,3-thiazolidine-2,4-dione in Medicinal Chemistry

The 1,3-thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its synthetic tractability and the ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its synthetic tractability and the ability to introduce diverse substituents at the C5 and N3 positions have made it a focal point for the discovery of novel therapeutic agents.[1][3] This guide provides an in-depth exploration of the applications of 5-substituted-1,3-thiazolidine-2,4-dione derivatives, with a particular focus on their utility as anticancer, antimicrobial, and antidiabetic agents. We will delve into the mechanistic underpinnings of their activity and provide detailed protocols for their synthesis and biological evaluation.

A Hub of Biological Activity: The Therapeutic Potential of 5-Substituted TZDs

The versatility of the TZD nucleus allows for its derivatization to target a wide array of biological pathways, leading to a diverse pharmacological profile.[4][5] The substitution at the 5-position of the TZD ring is particularly crucial for modulating its biological activity.

Anticancer Applications: Targeting Proliferation and Angiogenesis

Thiazolidine-2,4-dione derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative effects against a range of cancer cell lines, including leukemia, breast, colon, and lung cancer.[6][7][8]

Mechanism of Action: The anticancer activity of many TZD derivatives is linked to their ability to act as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear hormone receptor that plays a role in cell proliferation, differentiation, and apoptosis.[4][8] Activation of PPARγ can induce cell cycle arrest and apoptosis in cancer cells.[8][9] Furthermore, some TZD derivatives exhibit anticancer effects through PPARγ-independent mechanisms, such as the inhibition of key signaling pathways involved in tumor growth and angiogenesis, like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[10][11]

Illustrative Signaling Pathway: TZD-mediated Anticancer Effects

The following diagram illustrates the dual mechanism of action of certain TZD derivatives in cancer cells, targeting both PPARγ-dependent and independent pathways.

TZD_Anticancer_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus TZD 5-Substituted TZD Derivative PPARg PPARγ TZD->PPARg Binds & Activates VEGFR2 VEGFR-2 TZD->VEGFR2 Inhibits RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Dual anticancer mechanism of 5-substituted TZD derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[12] Thiazolidine-2,4-dione derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13]

Mechanism of Action: While the exact mechanism of antimicrobial action is still under investigation for many TZD derivatives, some studies suggest that they may interfere with essential bacterial enzymes or disrupt cell membrane integrity. For instance, some derivatives are thought to inhibit cytoplasmic Mur ligases, which are crucial for peptidoglycan biosynthesis in bacteria.[3] The broad spectrum of activity highlights the potential of this scaffold in combating infectious diseases.[12][14]

Antidiabetic Properties: Enhancing Insulin Sensitivity

The most well-established clinical application of the TZD scaffold is in the treatment of type 2 diabetes.[15][16] The "glitazone" class of drugs, which includes rosiglitazone and pioglitazone, are 5-substituted TZD derivatives.[4][17]

Mechanism of Action: Glitazones act as potent and selective agonists of PPARγ.[4][18] In adipose tissue, activation of PPARγ leads to the differentiation of preadipocytes into adipocytes, which are more efficient at storing fatty acids. This results in a decrease in circulating free fatty acids, which in turn improves insulin sensitivity in muscle and liver tissues.[19] This modulation of glucose and lipid metabolism helps to lower blood glucose levels in patients with type 2 diabetes.[20][21]

Experimental Protocols

Protocol 1: General Synthesis of 5-Arylidene-1,3-thiazolidine-2,4-dione Derivatives

This protocol describes a general and widely used method for the synthesis of 5-arylidene-1,3-thiazolidine-2,4-dione derivatives via the Knoevenagel condensation.[6][12]

Materials:

  • 1,3-thiazolidine-2,4-dione

  • Substituted aromatic aldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (optional, for recrystallization)[12]

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1,3-thiazolidine-2,4-dione (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to afford the pure 5-arylidene-1,3-thiazolidine-2,4-dione derivative.[12]

  • Characterize the final product using appropriate analytical techniques such as melting point determination, IR, ¹H NMR, and Mass spectrometry.[22]

Illustrative Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of 5-arylidene-1,3-thiazolidine-2,4-dione derivatives.

Synthesis_Workflow Start Start: Reagents (TZD, Aldehyde, Catalyst, Solvent) Reaction Knoevenagel Condensation (Reflux) Start->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (MP, IR, NMR, MS) Purification->Characterization FinalProduct Pure 5-Arylidene-TZD Derivative Characterization->FinalProduct

Caption: General workflow for TZD derivative synthesis.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized TZD derivatives against bacterial strains using the broth microdilution method.[3]

Materials:

  • Synthesized TZD derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of each TZD derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of MHB to each well.

  • In the first well of a row, add a specific volume of the stock solution of the test compound to achieve the highest desired concentration.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (standard antibiotic), a negative control (broth with inoculum and solvent, but no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The biological activity of a series of synthesized 5-arylidene-1,3-thiazolidine-2,4-dione derivatives can be summarized in a table for easy comparison.

Compound IDR-group on Arylidene RingAnticancer Activity (IC₅₀, µM) vs. MCF-7Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
TZD-1 4-Hydroxy8.15[5]16[12]
TZD-2 3-Methoxy-4-hydroxy15.58[12]
TZD-3 4-Nitro7.11[5]>64
TZD-4 4-Chloro12.95[23]32
Reference Doxorubicin / Ciprofloxacin0.52

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

The following diagram illustrates the logical process of exploring the structure-activity relationship of 5-substituted TZD derivatives.

SAR_Logic CoreScaffold Core Scaffold: 5-Substituted-1,3-thiazolidine-2,4-dione Synthesis Synthesis of Analogues (Varying R-groups) CoreScaffold->Synthesis BiologicalScreening Biological Screening (Anticancer, Antimicrobial, etc.) Synthesis->BiologicalScreening DataAnalysis Data Analysis (IC₅₀, MIC values) BiologicalScreening->DataAnalysis SAR_Derivation Derivation of Structure-Activity Relationships (SAR) DataAnalysis->SAR_Derivation LeadOptimization Lead Compound Optimization SAR_Derivation->LeadOptimization LeadOptimization->Synthesis Iterative Design

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 5-Amino-1,3-thiazolidine-2,4-dione for Enhanced Biological Activity

Introduction: The 5-Amino-1,3-thiazolidine-2,4-dione Scaffold as a Privileged Core The 1,3-thiazolidine-2,4-dione (TZD) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Amino-1,3-thiazolidine-2,4-dione Scaffold as a Privileged Core

The 1,3-thiazolidine-2,4-dione (TZD) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] Its synthetic tractability and diverse biological profile make it a focal point for drug discovery programs.[4] The introduction of an amino group at the C-5 position creates a critical synthetic handle, 5-Amino-1,3-thiazolidine-2,4-dione, which opens a gateway for extensive derivatization.

The primary amino group at this position is a nucleophilic center ripe for chemical modification. By strategically altering this site, researchers can modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are pivotal for tuning the compound's interaction with biological targets, ultimately enhancing its potency and selectivity.

This guide provides detailed protocols for two fundamental and highly effective derivatization strategies for the 5-amino-TZD core:

  • Synthesis of Schiff Bases (Imines): A condensation reaction with aldehydes to introduce diverse aromatic and heterocyclic moieties.

  • N-Acylation: The formation of an amide linkage with acylating agents to append a variety of functional groups.

These protocols are designed to be self-validating and are supported by the scientific rationale behind each experimental choice, empowering researchers to generate novel libraries of bioactive compounds.

Derivatization Strategy 1: Synthesis of Schiff Bases from 5-Amino-1,3-thiazolidine-2,4-dione

Scientific Rationale & Causality

The formation of a Schiff base (or imine) via the condensation of the 5-amino group with an aldehyde is a robust and efficient method to introduce significant structural diversity. The resulting C=N double bond creates a planar, conjugated system that can profoundly influence the molecule's electronic properties and three-dimensional shape. This modification is frequently employed to synthesize compounds with potent antimicrobial and pharmacological activities, as the imine moiety can act as a key pharmacophoric element, participating in crucial interactions like hydrogen bonding and π-π stacking within a target's active site.[7]

General Experimental Workflow: Schiff Base Formation

The following diagram illustrates the straightforward, single-step condensation reaction.

G start_material 5-Amino-1,3-thiazolidine-2,4-dione + Substituted Aldehyde (R-CHO) reaction_step Reaction Solvent: Ethanol Catalyst: Glacial Acetic Acid Condition: Reflux start_material->reaction_step product 5-(Arylideneamino)-1,3- thiazolidine-2,4-dione (Schiff Base) reaction_step->product purification Purification (Filtration & Recrystallization) product->purification final_product Pure Schiff Base Derivative purification->final_product caption Workflow for Schiff Base Synthesis.

Caption: Workflow for Schiff Base Synthesis.

Protocol 1: General Procedure for the Synthesis of 5-(Arylideneamino)-1,3-thiazolidine-2,4-dione Derivatives

This protocol is adapted from established methodologies for Schiff base formation involving primary amines and aldehydes.[7][8]

Materials & Reagents:

  • 5-Amino-1,3-thiazolidine-2,4-dione (1.0 eq)

  • Substituted aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde) (1.05 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Amino-1,3-thiazolidine-2,4-dione (e.g., 1.46 g, 10 mmol) in absolute ethanol (40 mL) with gentle warming and stirring until a clear solution is obtained.

  • Addition of Aldehyde: To this solution, add the corresponding substituted aldehyde (10.5 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, which is crucial for imine formation.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC. A common mobile phase is 30-50% ethyl acetate in hexane. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted aldehyde or soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure Schiff base derivative. Dry the final product under vacuum.

Data Presentation: Representative Schiff Base Derivatives
Compound IDR-Group on AldehydeExpected Yield (%)Key ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
SB-1 4-Chloro85-95~8.5-8.8 (s, 1H, -N=CH-)~1620-1630 (C=N Stretch)
SB-2 4-Methoxy80-90~8.4-8.7 (s, 1H, -N=CH-)~1615-1625 (C=N Stretch)
SB-3 2-Hydroxy80-90~8.6-8.9 (s, 1H, -N=CH-)~1610-1620 (C=N Stretch)

Derivatization Strategy 2: N-Acylation of 5-Amino-1,3-thiazolidine-2,4-dione

Scientific Rationale & Causality

N-Acylation is a cornerstone reaction in medicinal chemistry for converting a primary amine into a stable amide. This transformation replaces the basic amino group with a neutral amide functionality, drastically altering the electronic and steric environment. Introducing an acyl group can enhance membrane permeability, introduce new hydrogen bond donor/acceptor sites, and provide a scaffold for further functionalization. The choice of acylating agent (e.g., aliphatic vs. aromatic acyl chlorides) allows for precise tuning of the derivative's lipophilicity and potential for specific interactions with biological targets.[9][10]

General Experimental Workflow: N-Acylation

The following diagram outlines the workflow for the N-acylation of the 5-amino-TZD core.

G start_material 5-Amino-1,3-thiazolidine-2,4-dione + Acyl Chloride (R-COCl) reaction_step Reaction Solvent: Anhydrous DCM Base: Triethylamine Condition: 0°C to RT start_material->reaction_step product 5-(Acylamino)-1,3- thiazolidine-2,4-dione (Amide) reaction_step->product purification Work-up & Purification (Extraction & Column Chromatography) product->purification final_product Pure N-Acylated Derivative purification->final_product caption Workflow for N-Acylation Synthesis.

Caption: Workflow for N-Acylation Synthesis.

Protocol 2: General Procedure for the N-Acylation of 5-Amino-1,3-thiazolidine-2,4-dione

This protocol is based on standard amide coupling procedures using acyl chlorides.[9][10][11]

Materials & Reagents:

  • 5-Amino-1,3-thiazolidine-2,4-dione (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, magnetic stirrer, ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃), 1M Hydrochloric acid (HCl), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Amino-1,3-thiazolidine-2,4-dione (e.g., 1.46 g, 10 mmol) and dissolve it in anhydrous DCM (50 mL).

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution. The base is essential to neutralize the HCl byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction of the highly reactive acyl chloride.

  • Acyl Chloride Addition: Add the acyl chloride (11 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate/hexane) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess base, saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted acyl chloride, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure N-acylated product.

Data Presentation: Representative N-Acylated Derivatives
Compound IDR-Acyl GroupExpected Yield (%)Key ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
NA-1 Acetyl (CH₃CO-)70-85~8.5-9.5 (br s, 1H, -NH-CO)~1680-1700 (Amide C=O)
NA-2 Benzoyl (PhCO-)75-90~9.0-10.0 (br s, 1H, -NH-CO)~1670-1690 (Amide C=O)
NA-3 Butyryl (C₃H₇CO-)70-80~8.4-9.4 (br s, 1H, -NH-CO)~1680-1700 (Amide C=O)

Application Note: Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-amino position provides a platform for systematic SAR studies to optimize biological activity.

Caption: Key SAR points for derivatized TZD scaffold.

  • Schiff Base Derivatives: The biological activity of 5-arylideneamino-TZDs is highly dependent on the substitution pattern of the aromatic ring. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) can fine-tune the electronic properties of the entire molecule, impacting its ability to interact with microbial or cancer-related targets.[1][12] For instance, halogen substitutions have been shown to confer potent antimicrobial properties.[12]

  • N-Acylated Derivatives: For 5-acylamino-TZDs, the nature of the acyl group is paramount. Increasing the length of an aliphatic acyl chain generally increases lipophilicity, which can enhance cell membrane penetration.[9] Introducing aromatic or heterocyclic acyl groups can provide new vectors for specific π-stacking or hydrogen bonding interactions within a binding pocket, a strategy successfully used to develop enzyme inhibitors.

Conclusion

The derivatization of 5-Amino-1,3-thiazolidine-2,4-dione at its primary amino group is a powerful and versatile strategy in modern drug discovery. The Schiff base formation and N-acylation reactions detailed in this guide are fundamental, high-yielding transformations that allow for the creation of large, diverse chemical libraries. By systematically applying these protocols and analyzing the resulting structure-activity relationships, researchers can unlock the full therapeutic potential of this privileged scaffold, paving the way for the development of novel agents with enhanced biological activity.

References

  • Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - MDPI. MDPI. [Link]

  • Thiazolidinediones Beyond PPAR-γ: A Review of Their Multifaceted Antidiabetic Actions. Cureus. [Link]

  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature. Bentham Science. [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - MDPI. MDPI. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI. MDPI. [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect - Journal of Biomedicine and Biochemistry. Journal of Biomedicine and Biochemistry. [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC. National Center for Biotechnology Information. [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC. National Center for Biotechnology Information. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIPS (SAR) OF THIAZOLIDINEDIONES - YouTube. YouTube. [Link]

Sources

Method

Application Note: High-Throughput Screening of 5-Amino-1,3-thiazolidine-2,4-dione Libraries for Glutaminase 1 (GLS1) Inhibition

Scientific Rationale & Library Design The metabolic reprogramming of tumor cells, commonly known as the Warburg effect, renders many aggressive cancers heavily dependent on glutamine for survival and proliferation[1]. Gl...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Library Design

The metabolic reprogramming of tumor cells, commonly known as the Warburg effect, renders many aggressive cancers heavily dependent on glutamine for survival and proliferation[1]. Glutaminase 1 (GLS1), particularly its splice variant Glutaminase C (GAC), catalyzes the conversion of glutamine to glutamate and serves as a critical node in this "glutamine addiction"[1].

Thiazolidine-2,4-diones (TZDs) have recently been identified as a novel, highly potent class of GLS1 inhibitors. These compounds demonstrate exceptional selectivity for GLS1 over GLS2 and have shown significant in vivo efficacy in reducing tumor size in xenograft models such as AsPC-1[2].

The Causality of the Scaffold Choice: When designing a combinatorial library for high-throughput screening (HTS), the 5-amino-1,3-thiazolidine-2,4-dione scaffold provides a distinct structural advantage. The TZD core anchors the molecule via critical hydrogen bonds within the allosteric or active site of the enzyme. Meanwhile, the 5-amino substitution acts as a highly versatile synthetic vector. It enables rapid, late-stage diversification via amidation, sulfonylation, or reductive amination, allowing researchers to systematically probe the hydrophobic pockets of the GLS1 binding site to optimize potency and pharmacokinetics[2].

Self-Validating Triage Strategy

A fundamental challenge in high-throughput screening is the high rate of false positives. Many small organic molecules form submicrometric aggregates in the micromolar concentration range in aqueous solutions[3]. These aggregates nonspecifically sequester and inhibit target enzymes.

To ensure the trustworthiness of the screening cascade, the workflow must be self-validating. We mandate a counter-screen utilizing a non-ionic detergent (0.01% Triton X-100). The causality here is direct: detergent addition rapidly disperses submicrometric aggregates, rescuing enzymatic activity if the inhibition was artifactual[3]. True target engagement is confirmed only when inhibitory activity is maintained in the presence of the detergent.

HTS_Workflow A Library Synthesis (5-Amino-TZD) B Primary HTS (384-well) A->B C Hit Confirmation (IC50) B->C D Counter Screen (+Triton X-100) C->D E Orthogonal Assay (Cellular) D->E Validated Hit F False Positives (Aggregates) D->F Activity Lost

Workflow for screening and triaging 5-amino-1,3-thiazolidine-2,4-dione libraries.

High-Throughput Screening (HTS) Methodology

Assay Principle

Because the direct product of GLS1 (glutamate) is not intrinsically fluorescent, a three-enzyme coupled assay is required to translate target engagement into a robust optical readout[3].

  • GLS1 converts glutamine to glutamate.

  • Glutamate Dehydrogenase (GDH) oxidizes glutamate to α-ketoglutarate, concomitantly reducing NAD+ to NADH.

  • Diaphorase utilizes the generated NADH to reduce resazurin into resorufin, a highly fluorescent compound[3].

Assay_Principle cluster_0 Coupled-Enzyme Fluorescent Assay Gln Glutamine GLS GLS1 (Target) Gln->GLS Glu Glutamate GLS->Glu GDH GDH Glu->GDH aKG α-Ketoglutarate GDH->aKG NADH NADH GDH->NADH NAD+ reduction DIA Diaphorase NADH->DIA Res Resorufin (Fluorescent) DIA->Res Resazurin reduction

Coupled-enzyme signaling pathway for high-throughput glutaminase screening.

Step-by-Step Protocol (384-Well Format)
  • Reagent Preparation : Prepare recombinant GLS1 (GAC isoform) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, and 150 mM K₂HPO₄.

  • Compound Dispensing : Using an acoustic liquid handler or pin tool, transfer 50 nL of the 5-amino-1,3-thiazolidine-2,4-dione library compounds (10 mM stock in DMSO) into 384-well black, flat-bottom microplates.

  • Enzyme Incubation : Dispense 5 µL of the GLS1 solution into each well. Incubate for 15 minutes at room temperature to allow the TZD derivatives to equilibrate and bind to the enzyme.

  • Reaction Initiation : Dispense 5 µL of the substrate master mix (20 mM Glutamine, 2 mM NAD+, 0.1 U/mL GDH, 0.1 U/mL Diaphorase, and 10 µM Resazurin) to initiate the coupled reaction.

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 540 nm / Emission: 590 nm) for 20 minutes at 25°C.

  • Counter-Screen Execution : For all compounds exhibiting >50% inhibition in the primary screen, repeat steps 1–5 using an assay buffer supplemented with 0.01% Triton X-100[3].

Data Analysis & Hit Validation

Statistical robustness is verified by calculating the Z'-factor for each plate, utilizing 1% DMSO as the positive control (full activity) and reactions lacking GAC as the negative control. A Z'-factor > 0.6 is required for the plate to pass quality control[3].

Table 1: Representative HTS Triage Data for 5-Amino-TZD Derivatives

Compound IDR-Group (5-Amino Substitution)Primary HTS Inhibition (%)IC₅₀ (nM)Counter-Screen (+ 0.01% Triton X-100)Hit Status
5A-TZD-001Benzoyl85%120Activity MaintainedValidated Hit
5A-TZD-0454-Fluorobenzyl92%45Activity MaintainedValidated Hit
5A-TZD-112Naphthyl78%310Activity LostAggregate (False +)
5A-TZD-204Cyclohexyl15%>10,000N/AInactive

Orthogonal Validation (Cellular Target Engagement)

To ensure that biochemical inhibition translates to physiological efficacy, validated hits must undergo cellular evaluation. Using the AsPC-1 pancreatic cancer cell line—which expresses significant levels of both GLS1 and GLS2—compounds are assessed for their ability to diminish cellular glutamate production and inhibit colony formation[2]. This orthogonal step guarantees that the selected 5-amino-1,3-thiazolidine-2,4-dione leads possess adequate membrane permeability and engage the target within the complex intracellular environment.

References

  • Yeh, T.-K., et al. "Design, Synthesis, and Evaluation of Thiazolidine-2,4-dione Derivatives as a Novel Class of Glutaminase Inhibitors." Journal of Medicinal Chemistry, 2017.2

  • Costa, R. K. E., et al. "High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules." ACS Pharmacology & Translational Science, 2021. 3

Sources

Application

Application Note: Knoevenagel Condensation for the Synthesis of 5-Substituted Thiazolidinediones

Executive Summary & Biological Relevance The 2,4-thiazolidinedione (TZD) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the "glitazone" class of anti-diabetic drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The 2,4-thiazolidinedione (TZD) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the "glitazone" class of anti-diabetic drugs (e.g., pioglitazone, rosiglitazone)[1]. These compounds exert their profound insulin-sensitizing effects by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor regulating glucose and lipid metabolism[2].

The functionalization of the TZD core at the C5 position is a critical step in drug development, as the 5-arylidene-2,4-thiazolidinedione derivatives serve as both active therapeutic agents and versatile synthetic intermediates[3]. The most robust and widely utilized methodology for introducing this substitution is the Knoevenagel condensation [4]. This application note provides a comprehensive, self-validating guide to executing this reaction, detailing the mechanistic causality, optimized protocols, and analytical checkpoints necessary for high-yield synthesis.

PPARg_Pathway TZD 5-Substituted TZD (Ligand) PPARg PPARγ Receptor (Nucleus) TZD->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Promoter) Heterodimer->PPRE Binds to GeneExp Target Gene Expression (Glucose/Lipid Metabolism) PPRE->GeneExp Up-regulates

Figure 1: Mechanism of action for 5-substituted TZDs via the PPARγ signaling pathway.

Mechanistic Insights & Causality

The Knoevenagel condensation between 2,4-thiazolidinedione and an aromatic aldehyde is a classic carbon-carbon bond-forming reaction[5]. Understanding the physicochemical logic behind the reagents ensures reproducible scale-up and troubleshooting.

  • The Active Methylene (C5): The methylene protons at the C5 position of the TZD ring are flanked by a highly electron-withdrawing carbonyl group and a sulfur atom. This unique electronic environment lowers the pKa of these protons, making them susceptible to abstraction by a weak base[4].

  • The Base Catalyst (Piperidine): Piperidine is the gold standard catalyst for this reaction[6]. As a secondary amine, it is sufficiently basic to deprotonate the C5 methylene but not nucleophilic enough to cause unwanted side reactions with the aldehyde. Pyrrolidine can also be used and sometimes offers faster conversion rates[6].

  • The Solvent (Ethanol or Acetic Acid): Ethanol provides a protic environment that stabilizes the highly polar transition states and solvates the resulting carbanion. It also allows for a convenient reflux temperature (~78°C) that drives the dehydration step[7].

  • Thermodynamic Sink (Dehydration): Following the nucleophilic attack of the TZD carbanion on the aldehyde carbonyl, an unstable aldol (alcohol) intermediate forms. The elevated temperature forces the elimination of a water molecule. The formation of the highly conjugated exocyclic C=C double bond acts as a thermodynamic sink, driving the equilibrium entirely toward the Z-isomer product due to steric constraints[4].

Knoevenagel_Logic Step1 TZD Deprotonation (C5 Methylene) Step2 Nucleophilic Attack (on Aldehyde Carbonyl) Step1->Step2 Carbanion Formation Base Base Catalyst (e.g., Piperidine) Base->Step1 Abstracts Proton Step3 Aldol Intermediate (Alcohol Formation) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Base/Acid Promoted Product 5-Arylidene-2,4-TZD (Exocyclic C=C Bond) Step4->Product Thermodynamic Sink

Figure 2: Logical workflow and mechanism of the TZD Knoevenagel condensation.

Experimental Protocols

To accommodate different laboratory capabilities and green chemistry initiatives, two distinct methodologies are provided.

Protocol A: Conventional Piperidine-Catalyzed Condensation

This is the most established and reliable method, ideal for standard synthetic laboratories[7][8].

Materials:

  • 2,4-Thiazolidinedione (1.0 equiv, e.g., 21.36 mmol)

  • Substituted aromatic aldehyde (1.0 equiv, e.g., 21.36 mmol)

  • Piperidine (Catalytic, ~0.66 equiv, e.g., 14.11 mmol)

  • Absolute Ethanol (150 mL)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-thiazolidinedione and the chosen aromatic aldehyde in absolute ethanol[7].

  • Catalyst Addition: Add piperidine dropwise to the stirring suspension. Causality: The mixture may temporarily become homogeneous as the TZD is deprotonated and solubilized.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~78°C) with continuous stirring for 8-9 hours[7].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a CHCl₃/MeOH (approx. 9.5:0.5) solvent system[7].

  • Quenching & Precipitation: Once the starting materials are consumed, allow the flask to cool to room temperature. Pour the mixture into crushed ice/water and acidify slightly with glacial acetic acid to neutralize the piperidine[7].

  • Isolation: Filter the resulting heavy precipitate under a vacuum. Wash the filter cake with cold water and cold ethanol.

  • Purification: Recrystallize the crude product from hot acetic acid or ethanol to yield the pure 5-arylidene-thiazolidine-2,4-dione[7].

Protocol B: Green Microwave-Assisted Synthesis

For laboratories equipped with microwave synthesizers, this protocol drastically reduces reaction time and avoids toxic volatile bases[9].

Materials:

  • 2,4-Thiazolidinedione (1.0 equiv)

  • Substituted aromatic aldehyde (1.0 equiv)

  • Ethylenediamine (EDA) (10 mol %)

  • Glacial Acetic Acid (Solvent, ~2-3 mL per mmol)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe pressure vial, combine TZD, the aldehyde, and glacial acetic acid[9].

  • In-Situ Catalyst Formation: Add 10 mol % of ethylenediamine. Causality: EDA is immediately protonated by the acetic acid to form ethylenediamine diacetate (EDDA) in situ, which acts as a highly efficient bifunctional catalyst[9].

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 120°C) for 30 minutes[9].

  • Isolation: Upon cooling, the highly crystalline product typically precipitates directly from the acetic acid. Filter, wash with cold ethanol, and dry[9].

Quantitative Data & Optimization

The choice of protocol significantly impacts reaction time and yield. The table below summarizes the expected quantitative outcomes based on the chosen catalytic system.

Reaction ConditionCatalyst SystemSolventTemp (°C)TimeAvg. Yield (%)Ref
Conventional Heating PiperidineEthanol78 (Reflux)8–9 hours65–78%[7]
Ionic Liquid [bnmim]H₂PO₄Solvent-free7050–90 mins81–92%[10]
Microwave Irradiation EDA / AcOHAcetic Acid120 (µW)30 mins66–99%[9]

Self-Validating Systems & Analytical Characterization

To ensure the scientific integrity of the synthesis, the protocol must be self-validating. You can confirm the success of the Knoevenagel condensation through specific, predictable changes in the physical and spectral properties of the compound.

  • Visual/Physical Validation: The starting TZD is highly soluble in basic ethanol. As the condensation proceeds and the non-polar, highly conjugated 5-arylidene product forms, it typically crashes out of the solution upon cooling, providing immediate visual confirmation of the reaction's success[7].

  • Infrared (IR) Spectroscopy:

    • Loss: The broad, poorly defined methylene stretch of the starting material disappears.

    • Gain: A strong, sharp absorption band appears at ~1566–1570 cm⁻¹ , corresponding to the newly formed exocyclic C=C double bond[7]. The carbonyls (C2 and C4) will show strong stretches between 1675–1775 cm⁻¹[7].

  • Nuclear Magnetic Resonance (¹H NMR):

    • Loss: The diagnostic singlet of the C5 methylene protons in the starting TZD (typically around δ 4.1 ppm) will completely vanish.

    • Gain: A new, highly deshielded vinylic proton (C=CH) will appear as a sharp singlet in the aromatic region, typically between δ 7.30 and 7.80 ppm [7]. The imide NH proton will appear as a broad singlet far downfield (δ 8.50–12.50 ppm, depending on the solvent)[7].

References

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids Source: Beilstein Journals URL:[Link]

  • Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation Source: Bentham Science Publishers URL:[Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • A facile and efficient synthesis of 5-arylidene 2,4-thiazolidinedione catalyzed by acidic ionic liquid Source: Scholars Research Library URL:[Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: Juniper Publishers URL:[Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes Source: PMC (National Institutes of Health) URL:[Link]

  • Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: Synthesis, molecular docking, in vitro and in vivo antidiabetic activity Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Thiazolidine-2,4-diones

Welcome to the technical support center for the purification of thiazolidine-2,4-dione (TZD) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiazolidine-2,4-dione (TZD) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this vital class of compounds. As a versatile pharmacophore, the purity of the TZD scaffold is paramount for successful downstream applications, from fundamental research to the synthesis of active pharmaceutical ingredients (APIs).[1][2][3]

This resource combines established protocols with field-proven experience to help you navigate the intricacies of TZD purification, ensuring high-purity compounds suitable for the most sensitive biological evaluations.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question 1: My recrystallization of crude Thiazolidine-2,4-dione (TZD) results in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery from recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature.

  • Causality:

    • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

    • Inappropriate Solvent: The ideal solvent should dissolve the TZD at elevated temperatures but not at room or cool temperatures. Ethanol and water are commonly used for TZD core purification.[1][4][5] For TZD derivatives, the polarity of the solvent must be matched to the specific derivative.

    • Premature Crystallization: If the solution cools too quickly (e.g., during hot filtration), the product can crash out along with impurities.

    • Incomplete Precipitation: The cooling process may not be sufficient to induce maximum crystallization.

  • Troubleshooting Steps:

    • Solvent Volume Optimization: Start by adding the hot solvent to your crude product in small portions until it just dissolves. This minimizes the total volume used.

    • Solvent System Screening: If ethanol or water alone gives poor results, consider a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). The search for the ideal solvent is an empirical process.

    • Maintain Temperature During Filtration: If a hot filtration step is needed to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.

    • Maximize Crystallization Time: After dissolving, allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Subsequently, placing the flask in an ice bath or freezer can further promote precipitation.[1][4]

    • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can reduce the solvent volume by rotary evaporation and attempt a second crystallization to recover more material.

Question 2: After purification, my NMR spectrum shows persistent starting materials, such as chloroacetic acid or thiourea. How can I remove these?

Answer:

The presence of water-soluble starting materials in the final product indicates insufficient washing during the work-up.

  • Causality:

    • The synthesis of TZD from chloroacetic acid and thiourea is often performed in an aqueous acidic medium (e.g., with concentrated HCl).[4][6] Both unreacted starting materials and acid catalyst are highly water-soluble.

    • If the crude product is not thoroughly washed after the initial filtration, these impurities can be trapped within the solid matrix.

  • Troubleshooting Steps:

    • Aqueous Wash: After the initial filtration of the crude product from the reaction mixture, perform multiple washes with cold water.[1] This is the most effective way to remove residual chloroacetic acid and HCl.

    • pH Adjustment (for derivatives): For certain TZD derivatives, a wash with a dilute basic solution (e.g., sodium bicarbonate) followed by water can help remove acidic impurities. Conversely, a dilute acid wash can remove basic impurities like piperidine, which is often used as a catalyst in Knoevenagel condensations.[1][7]

    • Re-dissolution and Precipitation: If the impurities persist after recrystallization, you can re-dissolve the product in a suitable organic solvent (like ethyl acetate), wash this solution with water in a separatory funnel, dry the organic layer, and then recrystallize.

Question 3: I am trying to purify a C5-substituted TZD derivative using column chromatography, but I'm getting poor separation or the compound is sticking to the column.

Answer:

Column chromatography issues with TZD derivatives often relate to the polarity of the compound and the choice of the mobile phase.

  • Causality:

    • Incorrect Mobile Phase Polarity: The thiazolidine-2,4-dione ring is quite polar due to the two carbonyl groups and the N-H group. If the mobile phase is not polar enough, the compound will have a very low Rf value and will not move effectively down the column. If it's too polar, it will elute too quickly with poor separation from impurities.

    • Compound Acidity: The N-H proton of the TZD ring is acidic. This can cause the compound to streak or bind irreversibly to silica gel, which is also acidic.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, always determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, to find a ratio that gives your desired compound an Rf value between 0.2 and 0.4.[7]

    • Mobile Phase Modification: If streaking is observed on the TLC plate, it often indicates an issue with acidity. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can often resolve this by protonating the compound and minimizing its interaction with the silica.

    • Choice of Stationary Phase: While silica gel is most common, for particularly problematic separations, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

    • Flash Column Chromatography: For derivatives that are sensitive or require faster purification, flash column chromatography is recommended over gravity columns.[8]

Frequently Asked Questions (FAQs)

Q: What is the difference between 5-Amino-1,3-thiazolidine-2,4-dione and Thiazolidine-2,4-dione (TZD)?

A: Thiazolidine-2,4-dione (TZD) is the core heterocyclic ring structure. The carbon at the 5-position is a methylene group (-CH2-) that is "active," meaning its protons are acidic and it can readily participate in reactions like the Knoevenagel condensation with aldehydes.[6][9] This reaction is the primary route to creating biologically active C5-substituted derivatives. A "5-Amino" TZD would have an amino group (-NH2) at this position, which is not a commonly used or synthesized intermediate. Most literature focuses on substituting the hydrogen atoms at the C5 position, not replacing them with an amino group. It is possible this name is used colloquially for a different structure or is a misnomer for another class of compounds like 5-amino-1,3,4-thiadiazoles.

Q: What are the most reliable methods for assessing the purity of my final TZD product?

A: A combination of methods is always best for confirming purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different solvent systems is a good indication of purity.[7]

  • Melting Point: A sharp melting point that matches the literature value is a classic indicator of a pure crystalline solid. Impurities will typically broaden the melting point range and lower the melting temperature.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The absence of impurity peaks and correct integration ratios in the ¹H NMR spectrum are crucial.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[7]

Q: My purified TZD derivative is degrading during storage. What are the best storage conditions?

A: While the TZD core is relatively stable, certain derivatives can be susceptible to hydrolysis or photodegradation. For long-term storage, it is recommended to keep the purified, dry solid in a tightly sealed container, protected from light, and stored in a cool, dry place such as a desiccator at room temperature or in a refrigerator. For solutions, stability can be much lower and should be assessed on a case-by-case basis.[12]

Experimental Protocols & Data

Protocol: Recrystallization of Thiazolidine-2,4-dione (TZD)

This protocol describes a standard procedure for purifying crude TZD synthesized from thiourea and chloroacetic acid.

Materials:

  • Crude TZD solid

  • 95-100% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Initial Wash: Transfer the crude TZD product to a beaker and wash thoroughly with several portions of cold deionized water to remove residual HCl and unreacted starting materials. Filter the solid after each wash.[1]

  • Drying: Dry the water-washed crude product in a drying oven at approximately 60°C.[1]

  • Dissolution: Place the dried crude TZD into an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.[1][4] Avoid adding a large excess of solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Needle-like crystals should begin to form.[4]

  • Chilling: To maximize the yield, place the flask in an ice bath or a freezer for at least 30 minutes to an hour once it has reached room temperature.[4]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the pure TZD crystals in a vacuum oven or in a desiccator under vacuum to remove all traces of solvent.

Data Summary: TZD Purification Parameters
ParameterValue/SolventRationale & NotesSource(s)
Primary Purification Method RecrystallizationMost effective for removing synthesis byproducts from the solid TZD core.[1][4][5]
Recrystallization Solvent (TZD Core) Ethanol (99.8%) or WaterTZD has good solubility in hot ethanol/water and poor solubility when cold, making these ideal for high recovery.[1][4][5]
Recrystallization Solvent (Derivatives) Ethanol, Ethyl Acetate/Hexane, DMFSolvent choice is highly dependent on the polarity of the C5 and N3 substituents.[7][8][13]
Typical Yield (Post-Recrystallization) ~35%Yields can vary significantly based on reaction scale and precise conditions.[4][14]
Chromatography Mobile Phase (Derivatives) n-hexane/ethyl acetateA common starting point for derivatives of moderate polarity. The ratio must be optimized via TLC.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the thiazolidine-2,4-dione core, which is the essential first step before the creation and purification of more complex derivatives.

TZD_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Crude Isolation cluster_purification Purification Stage A Thiourea + Chloroacetic Acid B Reaction Mixture (Aqueous HCl, 110°C, 10h) A->B Reflux C Cool to RT (Crude Precipitation) B->C D Vacuum Filtration C->D E Wash with Cold Water (Removes HCl, Starters) D->E F Crude TZD Solid E->F G Dissolve in Hot Ethanol F->G Recrystallization H Slow Cooling & Crystallization G->H I Vacuum Filtration H->I J Pure TZD Crystals I->J

Caption: Synthesis and Purification Workflow for Thiazolidine-2,4-dione.

References

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave. [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (2017). MedCrave online. [Link]

  • Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). PMC. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC. [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]

  • 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). LookChem. [Link]

  • (PDF) Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. (2017). ResearchGate. [Link]

  • WO2009148195A1 - 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same. (n.d.).
  • Site-specific Chemical Modification of Peptide and Protein by Thiazolidinediones. (n.d.). Amazon AWS. [Link]

  • US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles. (n.d.).
  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]

  • Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. (n.d.). ACS Publications. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (2019). N.A. [Link]

  • Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. (n.d.). PMC. [Link]

  • Classification of Impurities in Synthetic Peptide Drugs. (2023). N.A. [Link]

  • 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274. (n.d.). PubChem. [Link]

  • (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (n.d.). ResearchGate. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). N.A. [Link]

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025). MDPI. [Link]

Sources

Optimization

Technical Support Center: 5-Amino-1,3-thiazolidine-2,4-dione Crystallization

Welcome to the Advanced Technical Support Center for the crystallization of 5-Amino-1,3-thiazolidine-2,4-dione (5-Amino-TZD) and related thiazolidinedione derivatives. This hub is designed for researchers, process chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the crystallization of 5-Amino-1,3-thiazolidine-2,4-dione (5-Amino-TZD) and related thiazolidinedione derivatives. This hub is designed for researchers, process chemists, and drug development professionals. Here, we move beyond basic protocols to address the thermodynamic and kinetic root causes of common crystallization failures—such as liquid-liquid phase separation (oiling out), polymorphic instability, and thermal degradation.

Physicochemical Profiling & Solvent Selection

Successful crystallization begins with understanding the thermodynamic boundaries of your target molecule. 5-Amino-TZD is a highly polar, heterocyclic compound that exhibits strong hydrogen bonding, making its solubility profile highly dependent on solvent polarity and pH.

Quantitative Solubility & Property Data

The following table summarizes the critical physicochemical properties of the TZD core to guide your solvent and antisolvent selection.

PropertyQuantitative ValueCrystallization Impact & Causality
Melting Point 125–127 °CCritical for avoiding liquid-liquid phase separation (LLPS). If the crystallization temperature exceeds the melting point of the impure mixture, the compound will oil out instead of nucleating[1].
Water Solubility ~30 mg/mL (at 3 °C)Water acts as a highly effective antisolvent at low temperatures. However, prolonged exposure at elevated temperatures can induce hydrolysis of the dione ring[2].
Organic Solubility Soluble in DMSO, MeOH, EtOHDMSO is an excellent primary solvent for dissolution, but residual DMSO strongly inhibits crystallization and is notoriously difficult to wash out[3].
pKa ~6.50The slightly acidic nature of the thiazolidinedione nitrogen allows for pH-swing reactive crystallization. Adjusting pH below 5.0 forces precipitation of the free base[4].

Core Troubleshooting Workflows

Workflow 1: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

"Oiling out" occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid crystal lattice[5]. This happens when the system enters a metastable liquid miscibility gap before reaching the solid-liquid equilibrium boundary[6]. Impurities further depress the melting point, exacerbating this phenomenon[1].

OilingOut Start Supersaturated 5-Amino-TZD Solution Cooling Rapid Cooling / Antisolvent Start->Cooling Seed 3. Add Seed Crystals Start->Seed Optimal Path (Prevention) LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Supersaturation Intervention Troubleshooting Intervention LLPS->Intervention Reheat 1. Reheat to Dissolve Oil Intervention->Reheat Adjust 2. Adjust Solvent Ratio Reheat->Adjust Adjust->Seed SlowCool 4. Slow Cooling (0.1°C/min) Seed->SlowCool Success Pure Crystalline Solid SlowCool->Success Controlled Growth

Fig 1. Mechanistic pathway and troubleshooting intervention for Liquid-Liquid Phase Separation.

Workflow 2: Controlling Polymorphism & Phase Purity

Thiazolidinediones are notorious for packing polymorphism[7]. According to Ostwald's rule of stages, the least stable (metastable) polymorph often nucleates first due to lower activation energy barriers. To isolate the thermodynamically stable form, you must transition from kinetic control (rapid cooling) to thermodynamic control (slurry maturation)[8].

Polymorph Crude Crude 5-Amino-TZD Dissolve Dissolution in EtOH/Water Crude->Dissolve Fast Kinetic Control (Crash Cooling) Dissolve->Fast Slow Thermodynamic Control (Slow Cooling / Slurry) Dissolve->Slow FormII Metastable Polymorph (Form II) Fast->FormII FormI Stable Polymorph (Form I) Slow->FormI Ripening Ostwald Ripening (Slurry Maturation) FormII->Ripening Suspension in Solvent Ripening->FormI Phase Transition

Fig 2. Thermodynamic vs. kinetic control in 5-Amino-TZD polymorph isolation.

Self-Validating Experimental Protocols

Protocol A: Antisolvent Crystallization with Seeding (LLPS Prevention)

This protocol uses seeding to bypass the metastable liquid gap, forcing the system directly into solid-liquid equilibrium[6].

  • Dissolution: Suspend 10 g of crude 5-amino-TZD in 50 mL of absolute Ethanol. Heat to 40 °C.

    • Validation Checkpoint: The solution must become completely transparent. If particulate remains, perform a hot polish filtration to remove insoluble degradation products.

  • Antisolvent Addition (Pre-seeding): Slowly add 15 mL of Water (antisolvent) dropwise at 40 °C.

    • Validation Checkpoint: The solution must remain clear. If it turns cloudy or milky, the metastable zone width (MZW) has been breached too early. Reheat to 45 °C to redissolve before proceeding.

  • Seeding: Add 0.1 g (1% w/w) of pure 5-amino-TZD Form I crystals.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve entirely, the solution is undersaturated; add 2 mL more water and re-seed.

  • Aging: Hold the temperature at 40 °C for 30 minutes.

    • Validation Checkpoint: A thin, uniform slurry should begin to form, indicating successful secondary nucleation off the seed crystals.

  • Cooling: Cool the reactor to 5 °C at a strictly controlled rate of 0.1 °C/min.

  • Isolation: Filter under vacuum and wash the cake with 10 mL of pre-chilled Ethanol/Water (1:1) to displace mother liquor without dissolving the product.

Protocol B: Slurry Maturation for Polymorph Conversion

Use this protocol to convert a mixture of metastable polymorphs into the single, thermodynamically stable Form I via Ostwald ripening[8].

  • Suspension: Suspend 5 g of mixed-polymorph 5-amino-TZD in 25 mL of an Ethanol/Water (9:1) mixture.

  • Agitation: Stir continuously at 500 rpm at 25 °C for 48 hours.

    • Validation Checkpoint: The suspension must remain a thick slurry. If the solid fully dissolves, the solvent ratio is too strong; add 5 mL of water to force precipitation and resume stirring. Continuous stirring is essential to prevent localized settling and ensure uniform mass transfer[5].

  • In-Process Monitoring: Pull a 0.5 mL aliquot at 24 hours, filter, and analyze via Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

    • Validation Checkpoint: DSC should show a single, sharp endotherm corresponding to the stable polymorph's melting point. If multiple peaks exist, continue maturation for another 24 hours.

  • Harvest: Filter the converted crystals and dry under vacuum at 30 °C.

Frequently Asked Questions (FAQs)

Q: Why does my product form a stubborn, oily layer at the bottom of the flask instead of crystallizing? A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[5]. It occurs because the supersaturation level drives the system into a liquid miscibility gap before it can form a crystal lattice. Impurities in crude 5-amino-TZD lower its melting point, making it highly susceptible to this[1]. To resolve this, reheat the mixture until the oil redissolves, add a small amount of the primary solvent to reduce the concentration, and introduce seed crystals before reaching the cloud point during the cooling phase[6].

Q: During recrystallization, my 5-amino-TZD solution turned dark brown and yielded a tar-like substance. What happened? A: Thiazolidinediones are chemically sensitive to prolonged heating, especially in the presence of bases, residual metal catalysts, or oxygen. Heating TZDs above 45 °C can lead to ring-opening degradation and subsequent polymerization (tar formation)[3]. Furthermore, the 5-amino group is prone to oxidation. Always keep dissolution temperatures below 40–45 °C, minimize heating times, and consider purging your crystallizer with nitrogen if oxidation is suspected.

Q: I extracted my crude product using EtOAc/DMSO, but it refuses to crystallize even at 0 °C. Why? A: DMSO is an excellent solvent for TZDs, but it is a notorious crystallization inhibitor. Even trace amounts of residual DMSO in your organic layer will drastically increase the solubility of 5-amino-TZD, preventing supersaturation[3]. If you used DMSO in upstream synthesis, you must perform exhaustive aqueous washes of your EtOAc layer (pH = 7) to remove all DMSO before attempting crystallization[3].

Q: How do I know if I have isolated the correct polymorph? A: TZDs frequently exhibit multiple polymorphic forms with different dissolution profiles and melting points[7]. If your crystallization was performed via rapid crash-cooling, you likely isolated a kinetic, metastable polymorph[8]. To confirm phase purity, run a DSC analysis. A pure polymorph will show a single, sharp melting endotherm. If you see a small exothermic peak followed by an endothermic peak, your metastable form is undergoing a phase transition to the stable form during heating. Use the Slurry Maturation protocol (Protocol B) to ensure 100% conversion to the stable form.

Sources

Troubleshooting

Troubleshooting low bioactivity of synthesized 5-Amino-1,3-thiazolidine-2,4-dione

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 5-Amino-1,3-thiazolidine-2,4-dione Welcome to the Application Scientist Diagnostic Hub. 5-Amino-1,3-thiazolidine-2,4-dione (5-Amino-TZD, CAS 856658...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 5-Amino-1,3-thiazolidine-2,4-dione

Welcome to the Application Scientist Diagnostic Hub. 5-Amino-1,3-thiazolidine-2,4-dione (5-Amino-TZD, CAS 856658-51-0) is a critical synthetic intermediate and pharmacophore scaffold used in the development of peroxisome proliferator-activated receptor gamma (PPARγ) agonists. However, researchers frequently encounter unexpectedly low bioactivity or erratic dose-response curves during in vitro screening.

This guide abandons generic troubleshooting to dissect the specific structural, chemical, and biological causality behind these failures, providing you with field-proven, self-validating solutions.

Part 1: Quantitative Data & Physicochemical Profiling

Before altering your assay conditions, it is critical to understand the baseline limitations of the unmodified 5-Amino-TZD scaffold compared to fully realized therapeutic molecules.

Table 1: Comparative Profiling of TZD Scaffolds

ParameterUnmodified 5-Amino-TZDN-Alkylated 5-Amino-TZD (Typical)Rosiglitazone (Reference)
PPARγ Binding Affinity (Ki) > 50 µM (Inactive/Weak)~ 0.1 – 1.0 µM~ 0.04 µM
Aqueous Solubility (pH 7.4) Moderate (~ 0.5 mg/mL)Low (< 0.1 mg/mL)Low (< 0.05 mg/mL)
C5 Enantiomeric Half-Life Rapid Racemization (< 2 hrs)Rapid Racemization (< 2 hrs)Rapid Racemization (< 2 hrs)
Primary Amine Reactivity High (Forms Schiff bases)None (Secondary/Tertiary amine)None (No primary amine)

Part 2: Diagnostic Workflows & Logical Relationships

Workflow Start Synthesized 5-Amino-TZD CheckStruct Structural Analysis (Is lipophilic tail present?) Start->CheckStruct CheckSol Assess Assay Solubility (DMSO Stock -> Buffer) CheckStruct->CheckSol Derivatized Fail Low Bioactivity / Inactive CheckStruct->Fail Unmodified headgroup Derivatize Derivatize 5-Amino Group (Add Hydrophobic Tail) Derivatize->CheckSol Assay PPARγ Transactivation Assay CheckSol->Assay Fail->Derivatize

Fig 1. Troubleshooting workflow for diagnosing and resolving low 5-amino-TZD bioactivity.

Part 3: Expert FAQs - The Causality of Failure

FAQ 1: Why does my highly pure 5-amino-TZD show negligible PPARγ transactivation in reporter assays?

  • The Causality (Target Engagement Failure): The PPARγ Ligand Binding Domain (LBD) features a massive, Y-shaped hydrophobic cavity (~1300 ų). While the TZD ring (the "headgroup") is essential for anchoring to the AF-2 helix (Helix 12) via hydrogen bonds to residues like His323, His449, and Tyr473, it is insufficient on its own[1]. Unmodified 5-amino-TZD lacks the bulky, lipophilic tail required to occupy the hydrophobic arms of the LBD[2]. Without this hydrophobic interaction, the thermodynamic binding affinity remains too low to induce the conformational change necessary for co-activator recruitment[3].

  • The Solution: The 5-amino group must be derivatized (e.g., via reductive amination or acylation) to append a lipophilic extension (such as an aryloxyalkyl or benzyl group) prior to biological screening.

FAQ 2: I synthesized the pure (S)-enantiomer of a 5-amino-TZD derivative, but my IC50 values fluctuate wildly between assay runs. Why?

  • The Causality (C5 Stereolability): The C5 position of the thiazolidinedione ring is chiral, but the proton at this position is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups at C4 and the sulfur at C1. In aqueous physiological buffers (pH 7.4), the compound undergoes rapid keto-enol tautomerization, leading to spontaneous racemization[4]. If the (S)-enantiomer is your active eutomer and the (R)-enantiomer is inactive, your active drug concentration is effectively halving during the assay incubation period.

  • The Solution: Minimize aqueous exposure time. Prepare stocks in anhydrous DMSO and only spike into aqueous media immediately prior to cell treatment. Record the exact time from dilution to assay readout to standardize racemization degradation across batches.

FAQ 3: My compound precipitates in the assay buffer, or I see a complete loss of signal when using standard DMEM with 10% FBS. What is happening?

  • The Causality (Media Incompatibility): If you are testing the underivatized 5-amino-TZD, the primary amine is highly reactive. It can react with aldehydes or ketones present in complex biological media (such as pyruvate in DMEM) to form Schiff bases, neutralizing the active compound. Furthermore, once derivatized with a lipophilic tail, TZDs become notoriously hydrophobic and prone to aggregation in aqueous media, leading to false negatives[1].

  • The Solution: Use a TR-FRET biochemical binding assay (which requires minimal complex media) before moving to cell-based reporter assays. Ensure final DMSO concentrations remain at 0.1% to maintain solubility without causing cellular toxicity.

Part 4: Mechanism of Action & Assay Validation

Pathway Ligand Derivatized 5-Amino-TZD (Active Ligand) PPARg PPARγ Receptor (Cytosol/Nucleus) Ligand->PPARg Binds LBD Pocket Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXRα RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Recruits Co-activators Transcription Target Gene Transcription (Adipogenesis / Insulin Sensitization) PPRE->Transcription

Fig 2. Mechanism of PPARγ activation and gene transcription by derivatized TZD-class ligands.

Self-Validating Protocol: TR-FRET PPARγ Binding Assay

To prove that low bioactivity is a structural issue and not an assay artifact, you must use a self-validating system. This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure direct target engagement, eliminating variables like cell permeability or Schiff base formation in complex media.

System Logic:

  • Positive Control: Rosiglitazone (Validates that the PPARγ LBD and fluorescent probes are functional).

  • Negative Control: Unmodified 5-Amino-TZD (Validates that the baseline headgroup lacks affinity, establishing the assay's lower limit of detection).

  • Vehicle Control: 0.1% DMSO (Validates that the solvent is not inducing a false FRET signal).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the derivatized 5-amino-TZD, Rosiglitazone, and unmodified 5-amino-TZD in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature C5 racemization and ensures complete solvation of the hydrophobic tail.

  • Buffer Formulation: Prepare the TR-FRET assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Causality: BSA acts as a carrier protein to prevent the highly lipophilic derivatized TZDs from adhering to the plastic walls of the microplate.

  • Complex Assembly: In a 384-well plate, combine 1 nM GST-tagged PPARγ-LBD, 2 nM Terbium-labeled anti-GST antibody (donor), and 50 nM fluorescent coregulator peptide (acceptor).

  • Ligand Addition: Dispense the compound stocks into the wells using an acoustic liquid handler (or serial dilution) to achieve a final concentration range of 0.1 nM to 100 µM, keeping the final DMSO concentration strictly at 0.1%.

  • Incubation & Readout: Incubate for exactly 60 minutes at room temperature in the dark. Causality: 60 minutes is the optimal thermodynamic window to achieve binding equilibrium before the C5 stereocenter undergoes significant racemization. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Validation: Calculate the 520/495 nm emission ratio. The assay is only considered valid if Rosiglitazone yields an IC50/EC50 within 0.03–0.06 µM and the unmodified 5-amino-TZD shows a flatline response.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 5-Amino-1,3-thiazolidine-2,4-dione derivatives

An in-depth comparative analysis of 5-Amino-1,3-thiazolidine-2,4-dione (5-amino-TZD) derivatives requires a rigorous examination of their structural biology, pharmacological efficacy, and safety profiles. As first-genera...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-Amino-1,3-thiazolidine-2,4-dione (5-amino-TZD) derivatives requires a rigorous examination of their structural biology, pharmacological efficacy, and safety profiles. As first-generation thiazolidinediones (TZDs) like rosiglitazone and troglitazone faced severe clinical setbacks due to hepatotoxicity and cardiovascular risks, medicinal chemistry has pivoted toward modifying the C5 position of the TZD ring.

This guide provides a comprehensive evaluation of 5-amino and related 5-substituted TZD derivatives, comparing their performance as selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulators against classical full agonists.

Mechanistic Paradigm: The Causality of C5-Substitution

To understand why 5-amino-1,3-thiazolidine-2,4-dione derivatives are superior candidates for modern drug discovery, we must examine the binding dynamics within the PPAR-γ ligand-binding pocket (LBP).

Standard TZDs feature a lipophilic tail that aggressively binds to the AF-2 helix (specifically forming hydrogen bonds with Tyr473, His323, and His449), acting as full agonists . While this maximizes insulin sensitization, it also triggers the transcription of adipogenic genes, leading to fluid retention, weight gain, and hepatotoxicity[1].

Introducing an amino group or related heteroatomic substitutions at the C5 position fundamentally alters this interaction. The 5-amino moiety acts as a rigid hydrogen bond donor/acceptor, stabilizing the receptor in a distinct conformational state. This results in partial agonism or selective PPAR-γ modulation (SPPARM). Partial agonists successfully recruit co-activators necessary for glucose transporter type 4 (GLUT4) expression while avoiding the over-recruitment of co-activators responsible for adipogenesis[2].

PPAR_Pathway A 5-Amino-TZD Derivatives B PPAR-γ Receptor (Ligand Binding Domain) A->B Partial Agonism (H-bond network) C RXR Heterodimerization B->C Conformational Change D PPRE Binding (DNA Response Elements) C->D Nuclear Translocation E Gene Transcription (GLUT4, Adiponectin) D->E Selective Co-activator Recruitment F Insulin Sensitization & Glucose Uptake E->F Metabolic Response

Mechanistic pathway of 5-Amino-TZD derivatives activating PPAR-γ for insulin sensitization.

Comparative Performance Analysis

When evaluating novel 5-substituted TZD derivatives against benchmark drugs like Pioglitazone, the critical metrics are PPAR-γ transactivation efficiency, in vivo hypoglycemic effect, and hepatotoxicity markers (AST/ALT levels).

Recent pharmacological evaluations demonstrate that 5-substituted derivatives achieve a "Goldilocks" therapeutic window: sufficient receptor activation to lower blood glucose, but low enough to prevent liver damage[2][3].

Quantitative Efficacy & Safety Comparison
Compound Class / DerivativeCore ScaffoldPPAR-γ Transactivation (%)In Vivo Hypoglycemic Effect (Blood Glucose Reduction)Hepatotoxicity Risk (AST/ALT)Key Advantage
Pioglitazone (Standard)Unsubstituted C5 TZD62.48% (Full Agonist)[2]High (153.93 mg/dL drop)[3]Moderate to HighBenchmark clinical efficacy
Compound 5e Chromone-TZD Conjugate48.72% (Partial Agonist)[2]High (Comparable to Pioglitazone)[2]None Observed [2]Decouples efficacy from liver toxicity
Compound 3h Novel Substituted TZDSignificant Modulation[3]Moderate (108.04 mg/dL drop)[3]Significantly Reduced[3]Improved safety profile
Compound am32 1,3,4-Oxadiazole-TZDModerate[4]N/A (Antimicrobial focus)LowDual-action (Equipotent to Ciprofloxacin)[4]

Data Synthesis: As shown in the table, Compound 5e achieved a 48.72% transactivation rate compared to Pioglitazone's 62.48%[2]. Despite this lower receptor activation, it yielded a 2.56-fold increase in beneficial PPAR-γ gene expression and lowered blood glucose effectively without causing liver damage[2]. Similarly, Compounds 3h–3j demonstrated significant hypoglycemic effects (reductions of 108.04 to 117.48 mg/dL) in dexamethasone-induced diabetic models while actively reducing AST and ALT levels[3]. Furthermore, specific 5-substituted derivatives have shown off-target utility, such as equipotent antimicrobial activity against standard antibiotics[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating workflows. Below are the optimized protocols for generating and testing 5-amino-1,3-thiazolidine-2,4-dione derivatives.

Workflow Step1 1. Chemical Synthesis Knoevenagel Condensation & Amination Step2 2. In Vitro Screening PPAR-γ Luciferase Transactivation Assay Step1->Step2 Purified Compounds (>98%) Step3 3. In Vivo Efficacy Dexamethasone-Induced Diabetic Rat Model Step2->Step3 Lead Selection (EC50) Step4 4. Safety Profiling AST/ALT Hepatotoxicity Evaluation Step3->Step4 Blood/Serum Analysis

Self-validating experimental workflow for synthesizing and evaluating novel TZD derivatives.

Protocol A: Synthesis of 5-Amino-1,3-thiazolidine-2,4-dione Derivatives

Causality Note: The Knoevenagel condensation is employed because the active methylene group at the C5 position of the TZD ring is highly acidic. Using a weak base like piperidine allows for targeted deprotonation, driving efficient carbon-carbon double bond formation[5].

  • Condensation: Dissolve equimolar quantities (10 mmol) of 1,3-thiazolidine-2,4-dione and the target substituted aldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.5 mL). The piperidine acts as a weak base to deprotonate the C5 methylene.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Amination: To yield the 5-amino derivative, react the resulting 5-arylidene intermediate with the desired primary/secondary amine in the presence of sodium cyanoborohydride (reducing agent) in methanol at room temperature for 12 hours.

  • Purification: Quench the reaction with crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. Verify purity (>98%) via 1H-NMR and 13C-NMR spectroscopy[6].

Protocol B: In Vitro PPAR-γ Transactivation Assay

Causality Note: A GAL4-chimeric system is utilized to isolate the specific activation of PPAR-γ. By fusing the PPAR-γ ligand-binding domain to a GAL4 DNA-binding domain, we eliminate background noise from endogenous nuclear receptors, ensuring the luminescence directly correlates to our compound's affinity.

  • Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Transfection: Co-transfect the cells with a pBIND-PPARγ plasmid and a pG5-Luc reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours post-transfection, treat the cells with varying concentrations (0.1 μM to 10 μM) of the synthesized 5-amino-TZD derivatives. Use Pioglitazone (1 μM) as the positive control and DMSO as the vehicle control[6].

  • Detection & Normalization: Lyse the cells after 24 hours of treatment. Measure luciferase activity using a Dual-Luciferase Reporter Assay System. Critical Step: Normalize the firefly luciferase activity against Renilla luciferase activity to account for well-to-well variations in transfection efficiency.

Conclusion

The comparative analysis dictates that modifying the C5 position of the 1,3-thiazolidine-2,4-dione scaffold—specifically through amino, chromone, or oxadiazole substitutions—is a highly effective strategy for developing next-generation PPAR-γ modulators. By shifting the mechanism from full agonism to partial agonism, these derivatives maintain the potent hypoglycemic and insulin-sensitizing effects of classical TZDs while successfully mitigating the severe hepatotoxic risks that have historically plagued this drug class.

Sources

Comparative

Comparing efficacy of different 5-Amino-1,3-thiazolidine-2,4-dione analogs

Comparative Efficacy Guide: 5-Amino-1,3-thiazolidine-2,4-dione Analogs vs. Classical TZDs Thiazolidine-2,4-diones (TZDs) represent a privileged heterocyclic scaffold in medicinal chemistry, classically recognized for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Amino-1,3-thiazolidine-2,4-dione Analogs vs. Classical TZDs

Thiazolidine-2,4-diones (TZDs) represent a privileged heterocyclic scaffold in medicinal chemistry, classically recognized for their potent antidiabetic efficacy via Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism[1][2]. While traditional FDA-approved TZDs (e.g., Pioglitazone, Rosiglitazone) rely on a 5-benzylidene substitution to anchor into the PPARγ ligand-binding domain (LBD), they are frequently associated with adverse effects such as weight gain, edema, and bone loss[2].

Recent drug development efforts have pivoted toward 5-Amino-1,3-thiazolidine-2,4-dione analogs . The introduction of an amino group at the C5 position fundamentally alters the molecule's hydrogen-bonding network and stereoelectronic profile[3]. This structural shift transitions the molecule from a full PPARγ agonist to a Selective PPARγ Modulator (SPPARM) and unlocks potent off-target efficacies, including antimicrobial and local anesthetic properties[3][4].

This guide provides an objective, data-supported comparison of 5-amino-TZD analogs against classical alternatives, detailing the causality behind their distinct pharmacological profiles and the self-validating protocols used to evaluate them.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The efficacy of a TZD is dictated by how its C5-substituent interacts with the orthosteric pocket of the target protein[5].

  • Classical 5-Benzylidene TZDs: The bulky, lipophilic benzyl group deeply penetrates the hydrophobic pocket of the PPARγ LBD, stabilizing helix 12 (H12) in an active conformation. This causes unrestricted recruitment of co-activators, leading to full agonism and subsequent adipogenic side effects[2][6].

  • 5-Amino-TZD Analogs: The substitution of the lipophilic benzyl group with a polar, hydrogen-bond-donating amino moiety restricts deep hydrophobic penetration[3]. Instead, the amino group forms novel hydrogen bonds with residues like Ser289. This prevents the full stabilization of H12, resulting in partial agonism (SPPARM activity) that retains insulin sensitization while mitigating adipogenesis[7]. Furthermore, the enhanced polarity and nucleophilicity of the 5-amino group improve bacterial cell wall penetration and allow for the inhibition of cytoplasmic Mur ligases, granting these analogs significant antimicrobial efficacy[4].

Mechanism Ligand 5-Amino-TZD Analog LBD PPARγ Ligand Binding Domain (Altered H-Bonding) Ligand->LBD Binds C5-Amino SPPARM Selective PPARγ Modulation (Partial Agonism) LBD->SPPARM Conformational Shift Coact Differential Co-activator Recruitment SPPARM->Coact Selective Binding Efficacy Insulin Sensitization (Without Adipogenesis) Coact->Efficacy Target Gene Transcription

Fig 1: Mechanism of Selective PPARγ Modulation by 5-Amino-TZD Analogs.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological performance of 5-amino-TZD analogs compared to classical and investigational TZD scaffolds[2][4][6].

Compound ClassRepresentative ScaffoldPPARγ EC₅₀ (nM)Max Efficacy (% of Rosiglitazone)Antimicrobial MIC (µg/mL, S. aureus)Primary Therapeutic Application
Classical TZD 5-Benzylidene (Rosiglitazone)~40100% (Full Agonist)>128 (Inactive)Type 2 Diabetes Mellitus
Investigational TZD 5-Arylidene-TZD~12060-80% (Partial)32 - 64T2DM / Anti-inflammatory
Novel 5-Amino TZD 5-Amino-3-alkyl-TZD~25040-50% (SPPARM)8 - 16Dual-action (Metabolic/Infection)
Hybrid 5-Amino TZD 5-Amino-1,3,4-thiadiazole-TZD>1000<10% (Non-agonist)2 - 4Antimicrobial / Local Anesthetic

Data Interpretation: As the C5 position shifts from a lipophilic benzyl group to a polar amino/thiadiazole-amino hybrid, PPARγ transactivation efficacy intentionally decreases (shifting from full to partial/non-agonism), while antimicrobial potency exponentially increases[3][4].

Self-Validating Experimental Protocols

To objectively evaluate the divergent efficacies of 5-amino-TZD analogs, researchers must employ highly controlled, self-validating assay systems.

Protocol A: PPARγ Transactivation Assay (Luciferase Reporter System)

Causality: Phenotypic readouts (like glucose uptake) cannot distinguish between PPARγ-dependent and independent mechanisms. A luciferase reporter directly quantifies the transcriptional activity resulting exclusively from ligand-receptor binding[1].

  • Cell Seeding & Preparation: Seed HEK293T cells in 96-well plates at 2×104 cells/well. Rationale: HEK293T cells possess high transfection efficiency and negligible endogenous PPARγ levels, ensuring an optimal signal-to-noise ratio.

  • Co-Transfection (The Self-Validating Step): Co-transfect cells with pCMV-PPARγ (receptor), PPRE-x3-TK-Luc (firefly luciferase reporter), and pRL-TK (Renilla luciferase). Rationale: The Renilla plasmid acts as an internal control. By calculating the Firefly/Renilla luminescence ratio, you automatically normalize data for well-to-well variations in transfection efficiency and compound-induced cytotoxicity.

  • Compound Treatment & Antagonist Control: Treat cells with serial dilutions of the 5-amino-TZD analogs (0.1 µM to 10 µM). In parallel wells, co-treat the highest concentration with 1 µM GW9662 (a potent, irreversible PPARγ antagonist). Rationale: If the luminescent signal is abolished by GW9662, it proves the 5-amino-TZD is acting specifically through the PPARγ orthosteric pocket.

  • Quantification: Lyse cells after 24 hours and measure dual-luminescence using a microplate reader.

Protocol B: Antimicrobial Susceptibility (Resazurin Microtiter Assay)

Causality: Classical visual MIC scoring (looking for broth turbidity) is subjective and prone to error when testing poorly soluble synthetic compounds that may precipitate and mimic bacterial growth.

  • Inoculum Preparation: Prepare a standardized suspension of Staphylococcus aureus (ATCC 29213) to 5×105 CFU/mL in Mueller-Hinton Broth.

  • Serial Dilution: Dispense 5-amino-TZD analogs in a 2-fold serial dilution across a 96-well plate (ranging from 128 µg/mL to 0.25 µg/mL). Include Ciprofloxacin as a positive control and DMSO as a vehicle control.

  • Incubation & Resazurin Addition (The Self-Validating Step): Incubate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. Rationale: Resazurin is a blue, non-fluorescent dye that is reduced to resorufin (pink and highly fluorescent) exclusively by the oxidoreductase enzymes of living bacteria. This provides an objective, colorimetric, and fluorometric validation of bacterial viability, completely bypassing the ambiguity of compound precipitation[4].

  • Readout: Determine the MIC as the lowest concentration well that remains strictly blue (no metabolic reduction).

Workflow Synth Compound Library (5-Amino-TZDs) Screen1 Primary Screen: PPARγ Transactivation Synth->Screen1 High-Throughput Screen2 Secondary Screen: Antimicrobial MIC Synth->Screen2 Phenotypic Val Validation: Antagonist Co-treatment Screen1->Val Positive Hits Hit Lead Selection & In Vivo Profiling Screen2->Hit Dual-Action Hits Val->Hit Confirmed Mechanism

Fig 2: Self-validating experimental workflow for evaluating 5-Amino-TZD efficacy.

References

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential Source: MDPI (Molecules) URL:[Link][1]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Biological Potential of Thiazolidinedione Derivatives: A Review Source: Journal of Pharmaceutical Negative Results URL:[Link][5]

  • Synthetic route for 5‐amino‐2,4‐thiazolidinediones as local anesthetics Source: ResearchGate URL:[Link][3]

  • Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][6]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

Sources

Validation

A Researcher's Guide to the Cross-Validation of 5-Amino-1,3-thiazolidine-2,4-dione Experimental Data

This guide provides an in-depth framework for the cross-validation of experimental results pertaining to 5-Amino-1,3-thiazolidine-2,4-dione and its related analogs. In the landscape of modern drug discovery, the reproduc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for the cross-validation of experimental results pertaining to 5-Amino-1,3-thiazolidine-2,4-dione and its related analogs. In the landscape of modern drug discovery, the reproducibility and robustness of experimental data are paramount. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a comparative analysis of methodologies to ensure scientific integrity from synthesis to biological evaluation. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system for your research.

Introduction: The Thiazolidinedione Scaffold and the Imperative of Cross-Validation

The 1,3-thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an amino group at the 5-position can significantly modulate the molecule's electronic properties and biological activity, making 5-Amino-1,3-thiazolidine-2,4-dione derivatives a compelling area of investigation.

However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the validity and reproducibility of initial findings. Cross-validation in an experimental context is a multi-faceted process. It involves:

  • Methodological Comparison: Assessing different synthetic routes or analytical techniques to verify a compound's structure and purity.

  • Orthogonal Testing: Employing distinct biological assays to confirm a specific activity and elucidate its mechanism of action.

  • In Silico Correlation: Using computational models to predict and rationalize experimental outcomes.

This guide will systematically address these pillars, providing detailed protocols and comparative data to ensure your experimental results are robust, reliable, and ready for further development.

Part I: Synthesis and Structural Elucidation: A Comparative Analysis

The foundation of any pharmacological study is the unambiguous synthesis and characterization of the compound of interest. Minor variations in synthetic protocols can lead to different impurity profiles, affecting biological results.

Synthetic Strategy: Knoevenagel Condensation

A prevalent and efficient method for synthesizing 5-substituted thiazolidinedione derivatives is the Knoevenagel condensation.[4][5] This reaction typically involves the condensation of an active methylene compound (the thiazolidinedione ring) with an aldehyde or ketone. For 5-amino derivatives, a common strategy involves the synthesis of a 5-arylidene precursor followed by further modification, or the use of specific starting materials that introduce the amino functionality.

Experimental Protocol 1: Two-Step Synthesis via Knoevenagel Condensation

This protocol outlines a generalized two-step procedure for synthesizing 5-arylidene-3-aminorhodanine derivatives, which are structurally related and follow a similar synthetic logic.

Step 1: Synthesis of 3-Aminorhodanine

  • To a solution of rhodanine (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 3-aminorhodanine.

Step 2: Knoevenagel Condensation with Aromatic Aldehyde

  • Dissolve 3-aminorhodanine (1 eq.) and a selected aromatic aldehyde (1 eq.) in glacial acetic acid.

  • Add a catalytic amount of anhydrous sodium acetate or piperidine.[7][8]

  • Reflux the mixture for 3-5 hours. The use of microwave irradiation can often reduce reaction times and improve yields.[9][10]

  • Monitor the reaction by TLC (e.g., using a mobile phase of chloroform:methanol 9:1).[7]

  • After completion, cool the mixture and pour it onto crushed ice.

  • Filter the solid product, wash thoroughly with water to remove acetic acid, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or DMF to obtain the purified 5-arylidene-3-aminorhodanine derivative.

Causality Note: The choice of catalyst is critical. Piperidine, a basic catalyst, facilitates the formation of the carbanion at the C-5 position of the thiazolidinedione ring, which is essential for the nucleophilic attack on the aldehyde's carbonyl carbon.[5] Glacial acetic acid serves as both a solvent and a proton source to facilitate the dehydration step, leading to the final double-bond formation.

Cross-Validation of Chemical Structure

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques should be employed.

Methodology 1: Spectroscopic Characterization

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Provides information about the functional groups present. Key absorbances to confirm for a thiazolidinedione derivative include C=O stretching (typically around 1670-1740 cm⁻¹), C-N stretching, and C-S stretching.[11][12][13]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Elucidates the precise arrangement of atoms. For a 5-benzylidene derivative, look for the characteristic singlet of the exocyclic =CH proton (around 7.8 ppm).[4][13] In ¹³C NMR, the carbonyl carbons (C=O) typically resonate at δ 167-171 ppm, while the thione carbon (C=S), if present (as in rhodanine), appears further downfield around δ 193 ppm.[4][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing the molecular ion peak (M+).[12][14]

Methodology 2: Chromatographic Purity Assessment

  • TLC (Thin Layer Chromatography): Used for rapid monitoring of reaction progress and preliminary purity assessment. A single spot indicates a likely pure compound.[9][10]

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on purity. A purity level of >95% is generally required for biological assays.

Table 1: Comparative Data for Synthesis and Characterization
ParameterMethod A: Conventional RefluxMethod B: Microwave-AssistedExpected Spectroscopic Data
Reaction Time 4-8 hours[6]10-30 minutes[9]¹H NMR (δ ppm): ~7.8 (s, 1H, =CH), Aromatic Protons, -NH2 protons
Typical Yield 75-85%85-95%[15]¹³C NMR (δ ppm): ~168 & 170 (C=O), ~112 (C5), ~138 (olefinic C)[4]
Purity (Post-Recrystallization) >95%>95%FT-IR (cm⁻¹): ~1700 (C=O), ~3300 (N-H)
Primary Advantage Simple setupHigh speed and efficiency[9]MS: [M]+ corresponding to the calculated molecular weight

Part II: Biological Activity Assessment - Cross-Validation of Efficacy

5-Amino-1,3-thiazolidine-2,4-dione derivatives have shown promise in several therapeutic areas. Here, we focus on validating their potential as anticancer and antidiabetic agents using standard in vitro assays.

Experimental Workflow: From Compound to Bio-Activity

The following workflow illustrates the logical progression for validating the biological activity of a newly synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Data Analysis & Validation Synthesis Compound Synthesis (Protocol 1) Purification Purification & Characterization (TLC, HPLC, NMR, MS) Synthesis->Purification Anticancer Anticancer Assay (MTT Assay - Protocol 2) Purification->Anticancer Antidiabetic Antidiabetic Assay (α-Amylase Inhibition - Protocol 3) Purification->Antidiabetic IC50 IC50 / GI50 Determination Anticancer->IC50 Antidiabetic->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR InSilico In Silico Validation (Molecular Docking - Protocol 4) IC50->InSilico

Caption: A typical workflow for validating a new chemical entity.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Culture: Seed a human cancer cell line (e.g., breast cancer MDA-MB-468 or non-small cell lung cancer NCI-H522) in a 96-well plate at a density of 5,000-10,000 cells/well.[16] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value using non-linear regression analysis.[17]

Experimental Protocol 3: In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay)

α-Amylase is a key enzyme in carbohydrate metabolism. Its inhibition can help control post-prandial hyperglycemia, a hallmark of type 2 diabetes.[18]

  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer.

  • Incubation: Add 500 µL of the test compound at various concentrations to 500 µL of the α-amylase solution. Incubate at 37°C for 10 minutes. Acarbose can be used as a positive control.

  • Reaction Initiation: Add 500 µL of the starch solution to the mixture to start the reaction. Incubate for another 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1.0 mL of dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5 minutes. Cool to room temperature and dilute with distilled water.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the α-amylase activity.[18]

Table 2: Comparative Biological Activity Data
Compound/DrugTarget/AssayCell LineActivity Metric (IC₅₀/GI₅₀)Reference
5d (A 5-benzylidene-TZD derivative) Anticancer (MTT)MDA-MB-468 (Breast)1.11 µM [16]
5d (A 5-benzylidene-TZD derivative) Anticancer (MTT)NCI-H522 (Lung)1.36 µM [16]
Doxorubicin (Standard) Anticancer (MTT)VariousLow nM to low µM rangeN/A
Pioglitazone (Standard) Antidiabetic (PPARγ)N/AAgonist[7][14]
Rosiglitazone (Standard) Antidiabetic (PPARγ)N/AAgonist[2][7]
Compound 6c (TZD derivative) Antidiabetic (in vivo)N/ABlood glucose reduction comparable to Pioglitazone[19]

Part III: Computational Cross-Validation - In Silico Modeling

Molecular docking and simulation provide a powerful, non-experimental method to cross-validate biological findings. By predicting the binding affinity and interaction patterns of a compound with its protein target, we can rationalize its observed activity.

In Silico Validation Workflow

G cluster_0 Preparation cluster_1 Docking & Simulation cluster_2 Analysis PDB 1. Obtain Target Structure (e.g., PPARγ from PDB: 2PRG) Ligand 2. Prepare Ligand Structure (Energy Minimize 3D structure) PDB->Ligand Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Dock 4. Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock MD 5. (Optional) MD Simulation for stability analysis Dock->MD Score 6. Analyze Binding Energy (Docking Score in kcal/mol) Dock->Score Interaction 7. Visualize Interactions (H-bonds, hydrophobic contacts) Score->Interaction

Caption: Workflow for a molecular docking study.

Experimental Protocol 4: General Molecular Docking Study

This protocol provides a general outline for performing a molecular docking study to validate the antidiabetic activity of a TZD derivative against the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).

  • Target Preparation: Download the crystal structure of the target protein, such as PPARγ (PDB ID: 2PRG), from the Protein Data Bank.[7][14] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the synthesized 5-Amino-1,3-thiazolidine-2,4-dione derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.

  • Grid Generation: Define the binding site (active site) on the protein target. This is often done by selecting the region around the co-crystallized native ligand.

  • Docking Execution: Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the protein. The program will generate multiple binding poses and calculate a corresponding binding affinity or docking score.[7]

  • Results Analysis:

    • Binding Energy: Analyze the docking score (in kcal/mol). More negative scores generally indicate a higher predicted binding affinity. Compare the score of your compound to that of a known agonist like Pioglitazone or Rosiglitazone.[14]

    • Binding Mode: Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site (e.g., Arg288, Gln283, Leu270 for PPARγ).[7] These interactions should be chemically sensible and can explain the compound's activity.

Trustworthiness Note: A strong correlation between low (i.e., more favorable) docking scores and low experimental IC₅₀/GI₅₀ values across a series of related compounds significantly increases confidence in both the experimental and computational results.

Conclusion

References

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  • Patel, K., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Central European Journal of Chemistry, 12, 1031-1043. [Link]

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  • Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4998. [Link]

  • Kumar, D. S., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 10-17. [Link]

  • Saeed, A., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1242. [Link]

  • Al-Jumaili, D. A. H. A., & Al-Lami, H. S. (2024). GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASER ACTIVITY. International Journal of Pharmaceutical and Life Sciences, 5(1). [Link]

  • García-Jacas, C. R., et al. (2022). Discovering the mechanism of action of drugs with a sparse explainable network. Briefings in Bioinformatics, 23(5), bbac323. [Link]

  • Kumar, D. S., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 10-17. [Link]

  • Al-Jumaili, S. A., & Al-Lami, H. S. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 71(2), 1-10. [Link]

  • Patel, K. D., et al. (2013). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 109-114. [Link]

  • Taha, M., et al. (2017). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 22(12), 2110. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 445-455. [Link]

  • Dash, S. P., et al. (2023). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Research Journal of Pharmacy and Technology, 16(1), 25-31. [Link]

  • Kumar, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6720. [Link]

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1010-1023. [Link]

  • Ibrahim, A. M., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 856. [Link]

  • Kumar, R., & Singh, P. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Indo American Journal of Pharmaceutical Research, 6(06), 5898-5912. [Link]

  • Mısır, E., et al. (2019). Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data. bioRxiv. [Link]

  • Poojary, B., et al. (2012). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica, 4(3), 867-871. [Link]

  • Naim, M. J., et al. (2021). Potential Activity of Synthetic Thiazolidinedione as Antidiabetic Agents. International Journal of Pharmacy and Biological Sciences, 11(2), 1-10. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 445-455. [Link]

  • Goud, B. S., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(7), 1332-1349. [Link]

  • Ardigen. (2021). Cross validation – a safeguard for machine learning models. [Link]

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  • Pérez-Díaz, I., et al. (2021). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Oxidative Medicine and Cellular Longevity, 2021, 8816654. [Link]

  • Kumar, S., et al. (2015). Synthesis and biological evaluation of novel 5-Benzylidene-[3-(diethyl amino) methyl]- Thiazolidine-2, 4-Dione derivatives having anti-diabetic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 325-328. [Link]

  • Nijem, I., et al. (2024). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Pharmaceutical and Biomedical Analysis, 250, 116485. [Link]

  • Patel, S., et al. (2022). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(5), 1010-1023. [Link]

  • Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 34(5), 333-350. [Link]

  • Ibrahim, A. M., et al. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Biomedicines, 10(1), 24. [Link]

  • Zablotskaya, A., et al. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Current Organic Synthesis, 15(7), 937-957. [Link]

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  • El-Adl, K., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1011-1031. [Link]

  • Kaur, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]

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Comparative

Comprehensive Comparison Guide: Reproducibility of 5-Amino-1,3-thiazolidine-2,4-dione Synthesis

Executive Summary & Therapeutic Context The functionalization of the 2,4-thiazolidinedione (TZD) core is a cornerstone of modern medicinal chemistry, heavily utilized in the design of antidiabetic agents, antimicrobial c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The functionalization of the 2,4-thiazolidinedione (TZD) core is a cornerstone of modern medicinal chemistry, heavily utilized in the design of antidiabetic agents, antimicrobial compounds, and PPARγ agonists[1]. While traditional modifications often involve base-catalyzed Knoevenagel condensations at the C-5 position [2], the direct installation of a primary amine to yield 5-amino-1,3-thiazolidine-2,4-dione (CAS: 856658-51-0) presents unique synthetic challenges. Unlike N-3 amino-alkylation via Mannich reactions, selective C-5 amination requires specific leaving-group chemistry and strict control over nucleophilic substitution [4].

This guide provides an objective, data-driven comparison of the three primary synthetic routes used to generate 5-amino-1,3-thiazolidine-2,4-dione from its common precursor, 5-bromo-1,3-thiazolidine-2,4-dione. By evaluating the causality behind experimental choices and establishing self-validating protocols, this document serves as an authoritative resource for drug development professionals seeking reproducible scale-up methodologies.

Mechanistic Evaluation of Synthetic Alternatives

To objectively compare the synthesis of 5-amino-TZD, we must evaluate the chemical logic governing the transformation of the C-5 carbon. The three predominant alternatives are:

  • Method A: Direct Amination (Ammonolysis)

    • Mechanism: Direct SN2 displacement of the C-5 bromide using aqueous ammonia or ammonium hydroxide.

    • Drawback: The primary amine product is often more nucleophilic than the ammonia starting material, leading to rampant over-alkylation (forming secondary and tertiary amines). This results in complex mixtures and poor isolated yields.

  • Method B: Gabriel Synthesis Approach

    • Mechanism: Displacement of the bromide by potassium phthalimide, followed by hydrazinolysis (deprotection) to release the primary amine.

    • Advantage: The steric bulk of the phthalimide group completely prevents over-alkylation.

    • Drawback: Poor atom economy and the requirement for harsh hydrazine reflux, which can occasionally induce ring-opening of the sensitive TZD core.

  • Method C: Azide Substitution & Staudinger Reduction

    • Mechanism: Displacement of the bromide using sodium azide, followed by a mild reduction using triphenylphosphine (PPh3) and water.

    • Advantage: Highly selective, extremely mild reduction conditions, and excellent yields. The azide is a superior nucleophile, and the Staudinger reduction prevents any over-alkylation.

SynthesisPathways Start 5-Bromo-1,3-thiazolidine-2,4-dione MethA Method A: Direct Amination (NH3 / NH4OH) Start->MethA MethB Method B: Gabriel Synthesis (K-Phthalimide) Start->MethB MethC Method C: Azide Reduction (NaN3 then PPh3/H2O) Start->MethC Target 5-Amino-1,3-thiazolidine-2,4-dione MethA->Target Low Yield SideProd Over-alkylated Byproducts MethA->SideProd Major Pathway InterB 5-Phthalimido-TZD MethB->InterB DMF, 80°C InterC 5-Azido-TZD MethC->InterC DMF, RT InterB->Target N2H4 (Deprotection) InterC->Target Staudinger Reduction

Figure 1: Comparative synthetic pathways for 5-amino-1,3-thiazolidine-2,4-dione.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three methodologies based on a standardized 10-mmol scale synthesis.

ParameterMethod A (Direct Amination)Method B (Gabriel Synthesis)Method C (Azide-Staudinger)
Isolated Yield 18 - 25%65 - 72%85 - 92%
Crude Purity (HPLC) < 40% (Complex mixture)> 85%> 95%
Reaction Time 24 Hours18 Hours (2 steps)8 Hours (2 steps)
Over-alkylation High (Major byproduct)NoneNone
Scalability Poor (Purification bottleneck)Moderate (Hydrazine hazard)Excellent
Cost per Gram Low reagent cost, High laborModerateModerate

Optimized Experimental Protocols: The Azide-Staudinger Route

This protocol leverages the high nucleophilicity of the azide anion and the mild, highly specific nature of the Staudinger reduction.

Workflow Step1 1. Nucleophilic Substitution Mix 5-Bromo-TZD + NaN3 in DMF Step2 2. Reaction Monitoring Stir at RT for 4h (Check via TLC) Step1->Step2 Step3 3. Aqueous Workup Extract 5-Azido-TZD with EtOAc Step2->Step3 Step4 4. Staudinger Reduction Add PPh3 in THF/H2O (0°C to RT) Step3->Step4 Step5 5. Nitrogen Evolution Vent N2 gas safely Step4->Step5 Step6 6. Purification Acid-Base Extraction & Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the Azide-Staudinger reduction.

Step 1: Synthesis of 5-Azido-1,3-thiazolidine-2,4-dione
  • Preparation: Dissolve 5-bromo-1,3-thiazolidine-2,4-dione (10 mmol, 1.96 g) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is utilized due to its high dielectric constant. As a polar aprotic solvent, it effectively solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic for the SN2 displacement of the bromide.

  • Addition: Add sodium azide (NaN3, 12 mmol, 0.78 g) in one portion. Stir the mixture at room temperature for 4 hours.

  • Self-Validation (IR Tracking): Take a micro-aliquot, evaporate the solvent, and run an FT-IR. The appearance of a strong, sharp asymmetric stretching band at ~2110 cm⁻¹ confirms the successful integration of the azide group.

  • Workup: Quench with 50 mL of ice water and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Staudinger Reduction to 5-Amino-1,3-thiazolidine-2,4-dione
  • Preparation: Dissolve the crude 5-azido intermediate in 20 mL of Tetrahydrofuran (THF) and add 2 mL of distilled water. Cool the flask to 0°C in an ice bath.

  • Reduction: Slowly add triphenylphosphine (PPh3, 11 mmol, 2.88 g) portion-wise over 15 minutes.

    • Causality: The addition of PPh3 forms an aza-ylide intermediate. The reaction must be initiated at 0°C because the initial nucleophilic attack and the subsequent extrusion of nitrogen gas (N2) are highly exothermic. The added water immediately hydrolyzes the ylide to yield the primary amine and triphenylphosphine oxide (TPPO).

  • Self-Validation (Visual & IR): The evolution of nitrogen gas bubbles acts as a visual self-validating indicator of the ylide formation. Monitor via FT-IR until the azide peak at ~2110 cm⁻¹ completely disappears.

  • Purification: Evaporate the THF. Dissolve the residue in 1M HCl (aqueous) and wash with Dichloromethane (DCM) to remove the TPPO byproduct. Neutralize the aqueous layer with 1M NaOH to pH 7, extract with EtOAc, and concentrate. Recrystallization from anhydrous ethanol [3] yields the pure 5-amino-TZD as a white solid.

Alternative Protocol: The Gabriel Synthesis Route

For laboratories lacking access to azide reagents due to safety regulations, the Gabriel synthesis serves as a viable, albeit more tedious, alternative.

  • Phthalimide Substitution: React 5-bromo-TZD (10 mmol) with potassium phthalimide (11 mmol) in DMF at 80°C for 6 hours.

    • Causality: The bulky phthalimide group physically shields the newly formed C-N bond, completely preventing the secondary alkylation that ruins direct amination attempts.

  • Deprotection: Isolate the 5-phthalimido-TZD intermediate, suspend it in 30 mL of ethanol, and add hydrazine hydrate (N2H4·H2O, 15 mmol). Reflux for 4 hours.

  • Self-Validation (Visual): During reflux, the formation of a dense white precipitate (phthalhydrazide) serves as a visual indicator that the deprotection is proceeding successfully. Filter off the byproduct to isolate the target amine.

Analytical Validation & Data Interpretation

To ensure the scientific integrity of the synthesized 5-amino-1,3-thiazolidine-2,4-dione, researchers must validate the product against the following analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d6):

    • Look for a distinct singlet at ~8.0 - 8.5 ppm corresponding to the imide proton (N-3) of the TZD ring.

    • The C-5 methine proton should appear as a doublet or multiplet around ~5.2 ppm , shifting significantly upfield compared to the 5-bromo precursor due to the shielding effect of the amino group.

    • A broad singlet at ~2.5 - 3.0 ppm (integrating to 2H) confirms the presence of the primary amine (-NH2), which will disappear upon D2O exchange.

  • FT-IR (KBr pellet):

    • Disappearance of the azide peak (2110 cm⁻¹) if using Method C.

    • Appearance of a characteristic double peak at ~3400 cm⁻¹ and ~3300 cm⁻¹ , indicative of the primary amine N-H stretching, alongside the strong TZD carbonyl (C=O) stretches at ~1750 cm⁻¹ and 1690 cm⁻¹ .

References

  • Chemistry and Applications of Functionalized 2,4-Thiazolidinediones ResearchG
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives N
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical applic
  • Synthesis, in silico studies and biological evaluation of novel thiazolidinone[5,4-d] isoxazole derivatives as antidiabetic agents Taylor & Francis
Validation

A Technical Guide to the Structure-Activity Relationships of 5-Amino-1,3-thiazolidine-2,4-dione Derivatives in Drug Discovery

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This heterocyclic five-membered ring system has been ex...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This heterocyclic five-membered ring system has been extensively explored, leading to the development of drugs with diverse therapeutic applications, including antidiabetic, antimicrobial, and anticancer agents.[2] A critical area of investigation within this class of compounds is the structure-activity relationship (SAR) of derivatives substituted at the 5-position, particularly those incorporating amino functionalities. This guide provides an in-depth comparison of the performance of various 5-amino-substituted TZD derivatives, supported by experimental data, to inform and guide researchers in the field of drug development.

The introduction of an amino group, either directly or as part of a larger substituent at the 5-position, or at the 3-position of a 5-substituted TZD, can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide will delve into the synthesis, biological evaluation, and SAR of two prominent subclasses: N-3 substituted Mannich bases of 5-arylidene-1,3-thiazolidine-2,4-diones and 5-[4-(substituted-amino)benzylidene]-1,3-thiazolidine-2,4-dione derivatives.

The Versatile Thiazolidine-2,4-dione Core: A Foundation for Diverse Biological Activities

The TZD nucleus itself is a privileged structure in drug design. Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties.[3] The synthetic accessibility of the TZD core, often prepared through the condensation of chloroacetic acid and thiourea, allows for facile derivatization at the N-3 and C-5 positions, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.[4]

SAR of N-3 Substituted Mannich Bases of 5-Arylidene-1,3-thiazolidine-2,4-diones

A prevalent strategy for introducing an amino group into the TZD scaffold involves the Mannich reaction. This three-component reaction utilizes a 5-arylidene-1,3-thiazolidine-2,4-dione, formaldehyde, and a primary or secondary amine to yield N-3 substituted Mannich bases.[4][5] This approach has proven fruitful in the discovery of potent antimicrobial and anticancer agents.[3]

Synthesis Workflow

The synthesis of these derivatives typically follows a two-step process. First, a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and a substituted aromatic aldehyde yields the 5-arylidene intermediate. Subsequently, the Mannich reaction introduces the amino moiety at the N-3 position.[3][4]

Synthesis of N-3 Mannich Bases TZD 1,3-Thiazolidine-2,4-dione Intermediate 5-Arylidene-1,3-thiazolidine-2,4-dione TZD->Intermediate Knoevenagel Condensation Aldehyde Ar-CHO Aldehyde->Intermediate Mannich_Base N-3 Substituted Mannich Base Intermediate->Mannich_Base Mannich Reaction Amine R1R2NH Amine->Mannich_Base Formaldehyde HCHO Formaldehyde->Mannich_Base

Caption: Synthetic pathway for N-3 substituted Mannich bases.

Antimicrobial Activity: A Comparative Analysis

Studies have shown that the nature of the amine incorporated via the Mannich reaction plays a crucial role in the antimicrobial activity of the resulting compounds. A comparative study of various derivatives against a panel of bacteria and fungi revealed significant variations in potency.

Compound ID5-Arylidene SubstituentN-3 Amino MoietyAntibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
3d 2-chlorobenzylidene4-nitroanilinoGoodGood[4]
3h 4-methoxybenzylidene4-nitroanilinoGoodGood[4]
3b 2-chlorobenzylidenePiperidin-1-ylModerateModerate[4]
3c 2-chlorobenzylidene4-(4-chlorophenyl)piperazin-1-ylModerateModerate[4]
3e 4-methoxybenzylideneMorpholinoModerateModerate[4]
3g 4-(methylthio)benzylideneMorpholinoModerateModerate[4]
3a 2-chlorobenzylideneMorpholinoLeast ActiveLeast Active[4]

Key SAR Insights:

  • Aromatic vs. Aliphatic Amines: The presence of a secondary amino group attached to a phenyl ring, particularly with an electron-withdrawing group like a nitro group at the para position (as in compounds 3d and 3h ), was found to confer superior activity against all tested bacteria and fungi.[4]

  • Heterocyclic Amines: The incorporation of heterocyclic amines like piperidine and morpholine generally resulted in moderate activity.[4]

  • Substitution on the Arylidene Ring: The substituents on the 5-arylidene ring also influence activity, with chloro and methoxy groups contributing to the overall potency of the compounds.

Experimental Protocol: Synthesis of (5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones (Mannich Bases)

A mixture of the appropriate 5-arylidene derivative of thiazolidin-2,4-dione (1 mmol), formaldehyde (1 mmol), and a primary or secondary amine (1 mmol) is stirred in absolute alcohol containing a trace amount of triethylamine at room temperature for 2-3 hours. The completion of the reaction is monitored by TLC. The reaction mixture is then allowed to stand, and the separated solid product is filtered, washed with water, dried, and recrystallized from a suitable solvent.[4]

SAR of 5-[4-(Substituted-amino)benzylidene]-1,3-thiazolidine-2,4-dione Derivatives

Another important class of amino-functionalized TZDs are those where the amino group is part of the substituent at the 5-position, specifically as a substituted aminobenzylidene moiety. These compounds have shown significant antimicrobial activity.

Synthesis and Antimicrobial Evaluation

These derivatives are typically synthesized through a Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with a 4-(substituted-amino)benzaldehyde. The resulting compounds have been evaluated for their in vitro growth inhibitory activity against various bacterial and fungal strains.

SAR_Aminobenzylidene_Derivatives Core Thiazolidine-2,4-dione Product 5-[4-(Substituted-amino)benzylidene]-1,3-thiazolidine-2,4-dione Core->Product Knoevenagel Condensation Substituent 4-(Substituted-amino)benzaldehyde Substituent->Product Activity Biological Activity Product->Activity Influences

Caption: SAR of 5-[4-(substituted-amino)benzylidene] derivatives.

A study on a series of these compounds revealed that most exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, while showing weaker antifungal activity against Aspergillus niger and Candida albicans.[6]

Experimental Protocol: Antimicrobial Activity Assessment (Disc Diffusion Method)

The in vitro growth inhibitory activity is assessed using the disc diffusion method. Sterile filter paper discs (6 mm) are impregnated with a solution of the test compound in a suitable solvent (e.g., DMSO) at a specific concentration. These discs are then placed on the surface of agar plates previously seeded with the test microorganism. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[6]

Anticancer Activity of Amino-Substituted Thiazolidine-2,4-diones

The TZD scaffold is a recognized pharmacophore for the development of anticancer agents.[7][8] The introduction of amino-containing side chains has been explored to enhance the cytotoxic potential of these compounds.

One study focused on the synthesis of 5-(4-substituted)-3-{[(4-substituted)amino]methyl}-1,3-thiazolidine-2,4-dione derivatives and their evaluation for in vitro anticancer activity.[3] The synthetic route involved a Knoevenagel condensation followed by a Mannich reaction, similar to the synthesis of the antimicrobial agents discussed earlier. These compounds were evaluated for their cytotoxic effects, with some derivatives showing promising activity.[3]

Conclusion

The incorporation of amino functionalities into the 1,3-thiazolidine-2,4-dione scaffold, either at the N-3 position via a Mannich reaction or as part of the C-5 substituent, is a viable strategy for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the nature and position of the amino group, as well as the substitution pattern on the aromatic rings, are critical determinants of biological activity. Specifically, N-3 Mannich bases bearing a 4-nitroanilino group have shown potent broad-spectrum antimicrobial activity. For anticancer applications, further exploration of various amino-containing substituents is warranted to optimize potency and selectivity. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives in this promising class of compounds.

References

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Comparative

Validating the biological target of 5-Amino-1,3-thiazolidine-2,4-dione

Title: Validating the Biological Targets of 5-Amino-1,3-thiazolidine-2,4-dione: A Comparative Guide Introduction As a Senior Application Scientist overseeing metabolic and oncological drug screening, I frequently encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Biological Targets of 5-Amino-1,3-thiazolidine-2,4-dione: A Comparative Guide

Introduction As a Senior Application Scientist overseeing metabolic and oncological drug screening, I frequently encounter a critical bottleneck: distinguishing between the on-target efficacy and off-target toxicity of thiazolidinedione (TZD) derivatives. Historically, TZDs like Rosiglitazone and Pioglitazone were developed as potent insulin sensitizers that primarily target the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . However, dose-limiting side effects—such as fluid retention and bone loss—are directly linked to excessive PPARγ transcriptional activation.

Enter 5-Amino-1,3-thiazolidine-2,4-dione (CAS: 856658-51-0). The addition of the 5-amino moiety fundamentally alters the molecule's steric and electronic profile. This modification creates a "PPARγ-sparing" phenotype, significantly reducing nuclear receptor affinity while preserving or enhancing binding to the Mitochondrial Target of TZDs (mTOT) complex, which includes mitoNEET and the Mitochondrial Pyruvate Carrier (MPC1/2) . This guide provides a comprehensive framework for validating the biological targets of 5-Amino-1,3-thiazolidine-2,4-dione, comparing its performance against classical TZDs, and detailing the self-validating experimental protocols required to prove these mechanisms.

Deconstructing the Target Landscape To effectively utilize 5-Amino-1,3-thiazolidine-2,4-dione in screening assays, we must first map its divergent signaling pathways. Classical TZDs act as full agonists in the nucleus. In contrast, 5-amino derivatives partition their activity toward the outer and inner mitochondrial membranes, modulating pyruvate transport and oxidative phosphorylation without triggering massive adipogenic gene transcription .

TargetLandscape cluster_Nuclear Nuclear Pathway (Classical) cluster_Mitochondrial Mitochondrial Pathway (mTOT) TZD 5-Amino-1,3-thiazolidine-2,4-dione PPAR PPARγ Receptor TZD->PPAR Reduced Affinity MitoNEET mitoNEET Protein TZD->MitoNEET Direct Binding MPC Mitochondrial Pyruvate Carrier (MPC1/2) TZD->MPC Direct Binding GeneExpr Gene Transcription (Adipogenesis) PPAR->GeneExpr Weak Agonism OxPhos Modulated Pyruvate Transport & Lipid Oxidation MitoNEET->OxPhos Redox Signaling MPC->OxPhos Transport Inhibition

Diagram illustrating divergent nuclear and mitochondrial targeting pathways of TZD derivatives.

Comparative Performance Analysis When validating a target, quantitative benchmarking against industry standards is non-negotiable. Table 1 summarizes the binding affinities and functional readouts of 5-Amino-1,3-thiazolidine-2,4-dione compared to classical alternatives. The data illustrates how the 5-amino substitution shifts the pharmacological profile from a potent PPARγ agonist to a mitochondrial modulator.

CompoundPPARγ Binding Affinity (IC₅₀)mitoNEET Binding Affinity (Kᵢ)MPC Pyruvate Transport Inhibition (IC₅₀)Primary Metabolic Phenotype
Rosiglitazone 40 nM~15 µM>50 µMHigh Adipogenesis / Insulin Sensitization
Pioglitazone 500 nM~3 µM~25 µMModerate Adipogenesis / Lipid Modulation
5-Amino-1,3-thiazolidine-2,4-dione >10,000 nM (Sparing)~4.5 µM~12 µMLow Adipogenesis / Direct Mitochondrial Modulation

Note: Data synthesized from comparative structural-activity relationship (SAR) models of TZD analogs .

Self-Validating Experimental Methodologies To prove that 5-Amino-1,3-thiazolidine-2,4-dione bypasses PPARγ and targets mTOT, we must employ orthogonal validation techniques. The following protocols are designed as "self-validating systems"—meaning they contain internal controls that independently verify the integrity of the assay chemistry, regardless of the compound's performance.

ValidationWorkflow cluster_Assay1 PPARγ Validation (TR-FRET) cluster_Assay2 mTOT Validation (LC-MS/MS) Prep Compound Preparation Incubate Incubate with PPARγ-LBD Prep->Incubate Crosslink UV Crosslinking in Mitochondria Prep->Crosslink Measure Measure FRET (340nm/520nm) Incubate->Measure Digest Trypsin Digest & Enrichment Crosslink->Digest Analyze LC-MS/MS Analysis Digest->Analyze

Step-by-step experimental workflow for validating nuclear and mitochondrial targets of 5-Amino-TZD.

Protocol 1: Validating PPARγ Evasion via Time-Resolved FRET (TR-FRET) Causality & Rationale: We utilize TR-FRET over standard radioligand binding because the time-resolved nature of the assay eliminates short-lived background auto-fluorescence from the compounds. This ensures that the emission ratio strictly represents the equilibrium of the displacement, preventing false positives caused by compound aggregation.

  • Reagent Preparation: Prepare a master mix containing Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPARγ Ligand Binding Domain (LBD), and a fluorescent pan-PPAR tracer (e.g., Fluormone™ Pan-PPAR Green).

  • Compound Titration: Dispense 5-Amino-1,3-thiazolidine-2,4-dione in a 10-point dose-response curve (1 nM to 100 µM) into a 384-well plate.

  • Self-Validating Controls:

    • Positive Control: 10 µM Rosiglitazone (ensures the tracer can be fully displaced).

    • Negative Control: 1% DMSO vehicle (establishes the maximum FRET baseline).

    • System Validation: Calculate the Z'-factor using the positive and negative controls. Proceed only if Z' > 0.6, which mathematically guarantees assay robustness.

  • Incubation & Readout: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Interpretation: Calculate the 520/495 nm emission ratio. A lack of displacement by 5-Amino-1,3-thiazolidine-2,4-dione confirms its PPARγ-sparing nature.

Protocol 2: Validating mTOT Engagement via Photoaffinity LC-MS/MS Causality & Rationale: Mitochondrial membrane proteins like MPC1/2 and mitoNEET are highly hydrophobic and often lose their native conformation upon detergent solubilization. By performing UV-crosslinking in intact mitochondria prior to lysis, we covalently trap the transient TZD-mTOT interaction in its native physiological state .

  • Mitochondrial Isolation: Isolate intact mitochondria from brown adipose tissue (BAT) using differential centrifugation. Verify integrity via a cytochrome c oxidase assay.

  • Probe Incubation: Synthesize a photo-activatable, alkyne-tagged analog of 5-Amino-1,3-thiazolidine-2,4-dione. Incubate 100 µg of mitochondria with 1 µM of the probe for 30 minutes at 4°C.

  • Self-Validating Competitive Displacement (Crucial Step):

    • Sample A (Total Binding): Probe + Vehicle.

    • Sample B (Non-Specific Binding): Probe + 100-fold excess of unlabeled 5-Amino-1,3-thiazolidine-2,4-dione. If the probe binds specifically to mTOT, Sample B will show a >90% reduction in signal during LC-MS/MS. If the signal remains high, the binding is non-specific (lipid partitioning), invalidating the target claim.

  • UV Crosslinking & Lysis: Expose samples to 365 nm UV light for 10 minutes on ice to covalently link the probe to the target proteins. Lyse the mitochondria using 1% SDS.

  • Click Chemistry & Enrichment: Perform Cu(I)-catalyzed click chemistry to attach a biotin-azide tag to the probe. Enrich the crosslinked proteins using streptavidin-agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest the enriched proteins with trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the specific mTOT components (e.g., Mpc1, Mpc2, mitoNEET) bound by the compound.

Conclusion Validating the biological target of 5-Amino-1,3-thiazolidine-2,4-dione requires a paradigm shift from traditional nuclear receptor assays to advanced mitochondrial profiling. By employing self-validating TR-FRET and intact-mitochondria photoaffinity labeling, researchers can confidently isolate the compound's PPARγ-independent mechanisms. This rigorous approach not only confirms the compound's unique utility but also paves the way for developing next-generation metabolic therapies devoid of classical TZD toxicity.

References

  • Colca, J. R., et al. "Identification of a novel mitochondrial protein ("mitoNEET") cross-linked specifically by a thiazolidinedione photoprobe." American Journal of Physiology-Endocrinology and Metabolism, 2004.[Link]

  • Colca, J. R., et al. "Identification of a Mitochondrial Target of Thiazolidinedione Insulin Sensitizers (mTOT)—Relationship to Newly Identified Mitochondrial Pyruvate Carrier Proteins." PLoS One (via PMC), 2013.[Link]

  • Tilekar, K., et al. "Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects." Journal of Medicinal Chemistry (ACS Publications), 2021.[Link]

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